molecular formula C8H9N3 B1426256 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 869335-48-8

1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1426256
CAS No.: 869335-48-8
M. Wt: 147.18 g/mol
InChI Key: GJQJXFAYVWLRFM-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1638760-48-1) is a high-value 7-azaindole derivative of significant interest in medicinal chemistry and drug discovery. The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in drug design, renowned for its role as a bioisostere of purines, indoles, and pyrrolopyrimidines, making it a versatile core for probing structure-activity relationships (SAR) in inhibitor development . This specific 4-amino, N-1 methyl substituted analogue serves as a critical building block for the synthesis of novel compounds targeting a range of kinases. Derivatives of 7-azaindoles have demonstrated potent inhibitory activity against numerous therapeutically relevant kinases, including the Colony Stimulating Factor 1 Receptor (CSF1R), Janus kinase 3 (JAK3), ataxia telangiectasia and Rad3-related protein kinase (ATR), and the epidermal growth factor receptor (EGFR) . The compound is therefore highly useful for researchers working in areas such as oncology, immunology, and inflammatory diseases. It is presented as a key synthetic intermediate for further functionalization via cross-coupling reactions or as a final scaffold for biological evaluation. As with all products from this supplier, this compound is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-3-6-7(9)2-4-10-8(6)11/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQJXFAYVWLRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717552
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869335-48-8
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a methylated derivative of the 7-azaindole scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a fused pyrrole and pyridine ring system, imparts a unique combination of electronic and steric properties that make it a valuable building block for the synthesis of biologically active molecules.[2][3] This guide provides a comprehensive technical overview of the core basic properties of this compound, with a focus on its physicochemical characteristics, reactivity, and implications for its application in pharmaceutical research. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecular scaffold.

Physicochemical Properties: A Foundation for Understanding

The basicity of this compound is a critical determinant of its behavior in both chemical and biological systems. It influences its solubility, reactivity, and pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Chemical Structure and Key Identifiers
  • IUPAC Name: this compound

  • Common Name: 1-Methyl-7-azaindole-4-amine

  • CAS Number: 869335-48-8[4]

  • Molecular Formula: C₈H₉N₃[2][4]

  • Molecular Weight: 147.18 g/mol [2][4]

PropertyValueSource
Molecular Formula C₈H₉N₃[2][4]
Molecular Weight 147.18 g/mol [2][4]
CAS Number 869335-48-8[4]
Predicted pKa ~5-6 (estimated)
LogP 1.1555[4]
Topological Polar Surface Area (TPSA) 43.84 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Basicity and pKa

The basicity of this compound arises from the presence of two nitrogen atoms within the bicyclic system and the exocyclic amine group. The pyridine nitrogen is the primary center of basicity, readily accepting a proton. The pyrrole nitrogen's lone pair is involved in the aromatic system and is therefore significantly less basic. The exocyclic amine group also contributes to the overall basicity.

Solubility Profile

The solubility of this compound is a crucial parameter for its handling, formulation, and biological activity. As a weak base, its solubility is pH-dependent. In acidic aqueous solutions, the molecule will be protonated, forming a more soluble salt.

Based on studies of the parent 7-azaindole, the solubility of this compound is expected to be moderate in polar organic solvents. For 7-azaindole, the solubility in various pure solvents at temperatures below 298.15 K follows the order: THF > acetone > methanol > isopropanol ≥ ethyl acetate > ethanol > acetonitrile > n-hexane. The methyl and amino substituents on the core structure will modulate this solubility profile.

Reactivity and Synthetic Applications

The basic nature of this compound governs its reactivity in various chemical transformations, making it a versatile intermediate in organic synthesis.

Salt Formation

As a base, this compound readily reacts with acids to form stable salts. This property is often exploited for purification and to improve the compound's solubility and handling characteristics, particularly in the context of pharmaceutical development.

Role in Catalysis and Directed Reactions

The intrinsic Lewis basicity of the pyridinic nitrogen allows it to act as a directing group in transition-metal-catalyzed C-H functionalization reactions.[2] This enables the selective introduction of various substituents onto the pyrrolo[2,3-b]pyridine core, facilitating the synthesis of complex derivatives.

Key Synthetic Routes

The synthesis of this compound and its derivatives often involves multi-step sequences. A common strategy is the construction of the 7-azaindole core followed by functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing aryl and amino substituents, respectively.[1]

Synthesis_Workflow cluster_core Core Synthesis cluster_functionalization Functionalization Start Starting Materials (e.g., aminopyridine derivatives) Cyclization Cyclization to form Pyrrolo[2,3-b]pyridine Core Start->Cyclization Methylation N-Methylation of Pyrrole Cyclization->Methylation Amination Introduction of 4-Amine Group (e.g., Buchwald-Hartwig) Methylation->Amination Purification Purification (Chromatography/Recrystallization) Amination->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, often serving as a bioisostere of indole.[6] The basic properties of this compound are integral to its utility in this field.

Kinase Inhibition

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders. The basic nitrogen of the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the kinase hinge region.[6]

  • Janus Kinase (JAK) Inhibitors: Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been developed as selective inhibitors of JAK1, a key enzyme in the JAK/STAT signaling pathway that is implicated in inflammatory and autoimmune diseases.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcription Inhibitor This compound Derivative (JAK1 Inhibitor) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a this compound derivative.

  • Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: The 7-azaindole scaffold is a key component of inhibitors targeting CSF1R, a receptor tyrosine kinase involved in the regulation of macrophages and osteoclasts.[1]

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for the characterization of the basic properties of this compound.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

  • This compound (high purity)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Methanol (ACS grade)

  • Deionized water

  • pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Buret (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 15-20 mg of this compound and dissolve it in a known volume of a methanol-water mixture (e.g., 10:90 v/v) in a beaker.[8] The use of a co-solvent is necessary if the compound has limited aqueous solubility.

  • Acidification: Add a slight excess of standardized HCl solution to ensure that the amine is fully protonated.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with standardized NaOH solution above the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point, where half of the protonated amine has been neutralized. Alternatively, a first or second derivative plot can be used to accurately determine the equivalence point. The pH at the half-equivalence point is equal to the pKa.

Protocol 2: Determination of Aqueous Solubility

This protocol describes a method for determining the equilibrium solubility of the compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile). Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of PBS (pH 7.4). Ensure that there is undissolved solid present.

  • Equilibration: Tightly cap the vial and place it in a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Sample Processing: After equilibration, centrifuge the sample to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve. Analyze the diluted sample by HPLC.

  • Quantification: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Conclusion

This compound is a heterocyclic compound with fundamental basic properties that are central to its chemical reactivity and its utility as a scaffold in drug discovery. Its pyridine nitrogen provides a key site for protonation and hydrogen bonding, influencing its solubility, formulation, and interaction with biological targets. A thorough understanding of its pKa, solubility, and reactivity is essential for the rational design and development of novel therapeutics based on this privileged 7-azaindole core. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of these critical parameters, empowering researchers to fully exploit the potential of this versatile molecule.

References

An In-depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, explore robust synthetic methodologies, and illuminate its applications as a pivotal structural motif in the design of targeted therapeutics.

Core Molecular Attributes: Structure and Nomenclature

This compound is a bicyclic heteroaromatic compound. Its core is a 7-azaindole (pyrrolo[2,3-b]pyridine) system, which is a bioisostere of indole and purine, rendering it a valuable scaffold in medicinal chemistry.[1] The structure is characterized by a methyl group on the nitrogen atom of the pyrrole ring (position 1) and an amine group on the pyridine ring (position 4).

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]

Below is a visual representation of the chemical structure generated using the DOT language.

Caption: Chemical structure of this compound.

Table 1: Key Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 869335-48-8[3]
Molecular Formula C₈H₉N₃[2][3]
Molecular Weight 147.18 g/mol [2][3]
Canonical SMILES CN1C=CC2=C1C(=NC=C2)N[2]
InChI Key UOACJTUESYAAGT-UHFFFAOYSA-N[2]

Strategic Synthesis Methodologies

The synthesis of this compound and its derivatives is a critical aspect of its utilization in drug discovery. Several synthetic routes have been developed, often leveraging modern cross-coupling technologies for efficiency and versatility.

Late-Stage Amination via Buchwald-Hartwig Cross-Coupling

A prevalent and highly effective strategy involves the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This approach is particularly advantageous as it allows for the introduction of the C4-amine moiety at a later stage of the synthesis, enhancing the ability to generate diverse analogues for structure-activity relationship (SAR) studies.

The general workflow for this approach is depicted below:

G start 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine reaction Buchwald-Hartwig Amination start->reaction amine Amine Source (e.g., NH3, Benzylamine) amine->reaction catalyst Palladium Catalyst (e.g., Pd2(dba)3) catalyst->reaction ligand Ligand (e.g., RuPhos, XPhos) ligand->reaction base Base (e.g., K2CO3, Cs2CO3) base->reaction product This compound reaction->product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Reduction

A specific, high-yield synthesis of the title compound has been reported starting from the corresponding nitro-analogue.[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (175 mg, 0.99 mmol) in a mixture of methanol (10 ml) and acetic acid (3 ml).[4]

  • Catalyst Addition: To the solution, add a catalytic amount of Raney nickel (Raney Ni).[4]

  • Hydrogenation: Stir the mixture under a hydrogen gas atmosphere for 3 hours.[4]

  • Work-up: Upon completion of the reaction, filter the mixture through celite. Neutralize the filtrate with 2N sodium hydroxide and extract with ethyl acetate (100 ml).[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 1/5, v/v) to yield the title compound (160 mg, 99% yield).[4]

The causality behind this experimental choice lies in the high efficiency and chemoselectivity of catalytic hydrogenation for the reduction of aromatic nitro groups to primary amines, often proceeding under mild conditions with high yields.

Convergent Synthesis through Suzuki-Miyaura and Buchwald-Hartwig Couplings

For more complex analogues, particularly those with aryl substitutions, a convergent strategy combining Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is often employed.[1] This powerful sequence allows for the independent and regioselective introduction of different substituents on the pyrrolo[2,3-b]pyridine core. Typically, a chemoselective Suzuki-Miyaura coupling is first performed at an activated position (e.g., C2-iodo), followed by the Buchwald-Hartwig amination at the C4-chloro position.[1] This order of reactions is crucial as the oxidative addition of palladium often occurs preferentially at the more reactive C-I bond over the C-Cl bond.[1]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets, particularly protein kinases.

Kinase Inhibitors

The 7-azaindole core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen at position 7 can act as a hydrogen bond acceptor, mimicking the adenine core of ATP.

  • Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: Derivatives of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine have been investigated as inhibitors of CSF1R, a receptor tyrosine kinase implicated in various inflammatory diseases and cancers.[1]

  • Janus Kinase (JAK) Inhibitors: The N-methyl-pyrrolo[2,3-b]pyridine carboxamide scaffold has been successfully designed to yield potent and selective JAK1 inhibitors.[5] JAK1 is a key mediator in cytokine signaling pathways involved in inflammatory and autoimmune disorders.[5]

ATM Inhibitors for Cancer Therapy

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been rationally designed as highly selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial protein in the DNA damage response.[6] Selective ATM inhibition can sensitize cancer cells to chemo- and radiotherapy, representing a promising strategy for combination cancer therapy.[6]

Other Potential Applications

The unique electronic properties of the this compound scaffold also suggest its potential use as:

  • Chemical Probes: For studying enzyme function and interactions in biological systems.[2]

  • Materials Science: In the development of novel materials with specific electronic or optical properties.[2]

Chemical Reactivity and Further Functionalization

The pyrrolo[2,3-b]pyridine core exhibits a rich and diverse reactivity profile, allowing for extensive derivatization.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic attack, with a high regioselectivity for the C3 position.[2] This is due to the extensive resonance stabilization of the Wheland intermediate by both heteroatoms.[2]

  • N-Alkylation and N-Acylation: The primary amine at the C4 position can be readily alkylated or acylated to introduce a wide variety of functional groups, enabling the exploration of different pharmacophores.[2]

  • Cross-Coupling Reactions: As discussed in the synthesis section, the scaffold is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds to construct more complex molecules.[2]

Conclusion

This compound is a fundamentally important heterocyclic scaffold with a well-defined chemical structure and versatile synthetic accessibility. Its bioisosteric relationship with endogenous purines and its favorable physicochemical properties have cemented its role as a privileged structure in modern drug discovery, particularly in the development of targeted kinase inhibitors. The synthetic methodologies outlined in this guide, especially the strategic application of transition metal-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse chemical libraries for biological screening. Continued exploration of this scaffold is anticipated to yield novel therapeutic agents for a range of human diseases.

References

A Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and explore its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Compound Identification

This compound is a derivative of 7-azaindole, featuring a methyl group on the pyrrole nitrogen and an amine group at the 4-position of the pyridine ring.

IdentifierValue
CAS Number 869335-48-8[1]
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]

Below is a diagram illustrating the core structure of this compound.

Caption: Core structure of this compound.

Synthesis and Chemical Properties

A direct and efficient synthesis of this compound involves the reduction of its nitro precursor, 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol: Synthesis of this compound[2]
  • Dissolution: Dissolve 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (175 mg, 0.99 mmol) in a mixture of methanol (10 ml) and acetic acid (3 ml).

  • Catalyst Addition: To the solution, add a catalytic amount of Raney nickel (Raney Ni).

  • Hydrogenation: Stir the mixture under a hydrogen gas atmosphere for 3 hours.

  • Filtration: Upon reaction completion, filter the mixture through celite to remove the catalyst.

  • Neutralization and Extraction: Neutralize the filtrate with 2N sodium hydroxide and extract the aqueous layer with ethyl acetate (100 ml).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 1/5, v/v) to yield the title compound (160 mg, 99%).

The following diagram outlines the synthesis workflow.

Synthesis_Workflow start 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine reagents H₂, Raney Ni Methanol, Acetic Acid reaction Hydrogenation (3 hours) start->reaction reagents->reaction workup Filtration (Celite) Neutralization (NaOH) Extraction (EtOAc) reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product JAK_Inhibition cluster_cell Cell cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus gene_expression Gene Expression nucleus->gene_expression inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor inhibitor->jak Binds to ATP binding site atp ATP

References

1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine synthesis pathways and starting materials

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to this compound, a key heterocyclic scaffold in modern medicinal chemistry. The document is structured to serve researchers, chemists, and drug development professionals by detailing the strategic synthesis, underlying reaction mechanisms, and critical experimental parameters. The primary focus is on a robust and widely adopted two-step sequence involving the N-methylation of a 4-chloro-7-azaindole precursor followed by a palladium-catalyzed Buchwald-Hartwig amination. This guide explains the causality behind procedural choices, offers detailed experimental protocols, and provides mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structure, a bioisostere of indole, allows it to function as a versatile hydrogen bond donor and acceptor, making it a frequent component in molecules designed to interact with biological targets, particularly protein kinases.[1][2] Derivatives of 7-azaindole are integral to numerous FDA-approved drugs and clinical candidates for treating a range of diseases, including cancer and inflammatory disorders.[1][3][4]

This compound, the subject of this guide, incorporates two key modifications to the core scaffold: an amine at the C4-position and a methyl group on the pyrrole nitrogen (N1). These features are often crucial for modulating potency, selectivity, and pharmacokinetic properties. The synthesis of this specific analogue, therefore, represents a valuable capability for medicinal chemistry programs. This guide focuses on the most practical and efficient synthetic routes, emphasizing the strategic application of modern cross-coupling chemistry.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a strategy centered on the late-stage installation of the C4-amino group. This approach is advantageous as it allows for the diversification of analogues from a common, stable intermediate.

G TM Target Molecule This compound Int1 Key Intermediate 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine TM->Int1 C-N Disconnection (Buchwald-Hartwig Amination) SM Starting Material 4-Chloro-1H-pyrrolo[2,3-b]pyridine Int1->SM N-C Disconnection (N-Methylation)

Caption: Retrosynthetic analysis of the target molecule.

The primary disconnection is the C4-N bond, identifying a palladium-catalyzed amination as the key forward-reaction step. This leads back to the pivotal intermediate, 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine [5]. A subsequent disconnection of the N1-methyl bond reveals 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole) as a practical starting material.[6] This strategic pathway forms the core of our discussion.

Primary Synthesis Pathway: A Two-Step Approach

The most efficient and modular route to the target compound involves two sequential reactions starting from 4-chloro-7-azaindole.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Buchwald-Hartwig Amination SM 4-Chloro-1H-pyrrolo[2,3-b]pyridine Int 4-Chloro-1-methyl-1H- pyrrolo[2,3-b]pyridine SM->Int NaH, CH3I DMF TM This compound Int->TM Pd Catalyst, Ligand, Base, NH3 source

Caption: The primary two-step synthetic pathway.

Step 1: Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

The initial step involves the methylation of the pyrrole nitrogen. The N-H proton of the 7-azaindole core is acidic and can be readily removed by a strong base, generating a nucleophilic anion that reacts with a methylating agent.

Experimental Protocol:

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).[6]

  • Stir the resulting suspension at 0 °C for 1 hour, during which time the evolution of H₂ gas should cease.

  • Add methyl iodide (CH₃I, 1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.[7]

Causality and Expertise: The choice of NaH as the base is critical; its strength is sufficient to fully deprotonate the pyrrole nitrogen, which has a pKa of approximately 16-17, driving the reaction to completion. DMF is an excellent polar aprotic solvent for this transformation, as it readily dissolves the starting material and the resulting anion while being inert to the reaction conditions.

Step 2: Buchwald-Hartwig Amination for C-N Bond Formation

The final step is the palladium-catalyzed cross-coupling of the synthesized chloro-intermediate with an ammonia source to form the desired 4-amino product. The Buchwald-Hartwig amination is a powerful tool in modern synthesis, enabling the formation of C-N bonds that are otherwise difficult to construct.[8] The success of this reaction on heterocyclic systems is highly dependent on the choice of catalyst, ligand, and base.[9][10][11]

Experimental Protocol:

  • To an oven-dried reaction vessel, add 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 eq.).[10]

  • Seal the vessel and purge with an inert atmosphere (N₂ or Ar).

  • Add an anhydrous, de-gassed solvent (e.g., toluene or dioxane) via syringe.

  • Add the ammonia source. As gaseous ammonia can be difficult to handle, a common strategy is to use an ammonia surrogate like L-glutamine or to generate ammonia in situ. Alternatively, conditions with aqueous ammonium hydroxide under specific ligand systems have been reported. For this protocol, we will assume the use of a system compatible with a protected ammonia source or a specialized setup for handling ammonia gas.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring for completion by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to obtain this compound.

Mechanistic Insights & Component Selection:

The Buchwald-Hartwig catalytic cycle is a well-studied process involving three key stages: oxidative addition, amide formation, and reductive elimination.

G Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amide_complex L-Pd(II)(Ar)(NHR) OA_complex->Amide_complex Amide Formation (+ HNR2, - Base-HX) Amide_complex->Pd0 Reductive Elimination (+ Ar-NR2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Palladium Source and Ligand: The active catalyst is a Pd(0) species, typically generated in situ from a precatalyst like Pd₂(dba)₃ or Pd(OAc)₂. The ligand is arguably the most critical component. Bulky, electron-rich biaryl monophosphine ligands (the "Buchwald ligands") such as XPhos, SPhos, and RuPhos are highly effective.[1][12] Their steric bulk promotes the crucial reductive elimination step, which forms the final C-N bond and regenerates the Pd(0) catalyst, while their electron-donating nature facilitates the initial oxidative addition of the aryl chloride to the palladium center.[8]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is required to deprotonate the amine, allowing it to displace the halide from the palladium complex to form the key palladium-amido intermediate.[9][10]

Data Summary: Conditions for Amination of Halo-7-Azaindoles

SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Chloro-7-azaindolePd₂(dba)₃ / XPhost-BuONaToluene100Moderate[13]
4-Chloro-7-azaindolePd precatalyst / L1LiHMDSTHF65High[9]
4-Halo-7-azaindolePd(OAc)₂ / BINAPCs₂CO₃Dioxane100Good[14]

Alternative Synthetic Strategies

While the pathway described is the most direct, other methods for constructing the 7-azaindole core exist and may be applicable in certain contexts. These generally involve building the heterocyclic system from simpler pyridine or pyrrole precursors.

  • Cascade Reactions: A palladium-catalyzed cascade C–N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines provides a novel method for accessing the core structure.[13]

  • Cyclization Reactions: The pyridine ring can be constructed onto a pre-formed pyrrole. For example, condensation of 3-cyano-2-aminopyrroles with β-dicarbonyl compounds followed by reductive cyclization can yield 4-amino-7-azaindole derivatives.[15]

These methods are powerful for generating diverse core structures but are less direct for synthesizing the specific target molecule if a suitable halo-azaindole is available.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from commercially available or readily synthesized 4-chloro-1H-pyrrolo[2,3-b]pyridine. The pathway relies on a standard N-methylation followed by a robust palladium-catalyzed Buchwald-Hartwig amination. The success of the key C-N bond-forming step is critically dependent on the judicious selection of a modern catalyst system, typically involving a palladium source paired with a bulky, electron-rich phosphine ligand. This guide provides the strategic framework, detailed protocols, and mechanistic rationale necessary for researchers to successfully synthesize this valuable compound and its analogues for application in drug discovery and development.

References

Biological activity of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The this compound scaffold, a derivative of 7-azaindole, represents one such "privileged structure." Its intrinsic ability to mimic the purine core of ATP makes it an exceptional starting point for developing potent and selective kinase inhibitors. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a Senior Application Scientist's perspective on the causality behind the design, synthesis, and biological evaluation of these compelling molecules, offering not just data but actionable insights into their therapeutic potential.

The this compound Core: A Structural and Functional Analysis

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a bioisostere of both indole and the adenine base found in ATP.[1] This structural mimicry is the foundation of its broad biological activity, particularly as an ATP-competitive inhibitor of protein kinases.[1] The addition of a methyl group at the N-1 position and an amine at the C-4 position are critical modifications that define the specific derivatives discussed herein.

  • The 7-Azaindole Nucleus: This fused pyrrole and pyridine ring system provides a rigid, planar structure that can effectively occupy the ATP-binding pocket of numerous kinases. The pyridine nitrogen is a key hydrogen bond acceptor, often interacting with the "hinge region" of the kinase domain.

  • N-1 Methylation: The methyl group on the pyrrole nitrogen serves multiple purposes. It can enhance metabolic stability by blocking a potential site of oxidation. Furthermore, it can influence the compound's solubility and lipophilicity, which are critical pharmacokinetic parameters.

  • C-4 Amine Functionality: The 4-amino group is arguably the most critical feature for kinase inhibition. It typically acts as a crucial hydrogen bond donor, forming a canonical interaction with the backbone of the kinase hinge region, thereby anchoring the inhibitor in the active site. This amine also serves as a convenient synthetic handle for introducing a wide array of substituents to explore the solvent-exposed region, enabling the fine-tuning of potency and selectivity.

Synthetic Strategies: Building the Derivatives

The creation of a diverse library of this compound derivatives relies heavily on modern synthetic chemistry, particularly transition metal-catalyzed cross-coupling reactions. These methods offer the precision and functional group tolerance required for complex molecule construction.[2]

Key Synthetic Transformations

Modern synthetic routes typically employ a sequential cross-coupling strategy on a di-halogenated pyrrolopyridine core.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is invaluable for creating C-C bonds, typically used to introduce aryl or heteroaryl substituents at the C-2 position of the scaffold. This is demonstrated in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where an iodo-substituted precursor reacts with a boronic acid.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is the method of choice for installing the vital 4-amino group.[2] It allows for the coupling of a chloro-substituted pyrrolopyridine with a wide range of primary or secondary amines under relatively mild conditions.[3]

General Synthetic Workflow

The following diagram illustrates a common and effective strategy for synthesizing a library of 2-substituted-4-amino-pyrrolopyridine derivatives. The choice to perform the Suzuki-Miyaura coupling before the Buchwald-Hartwig amination is often strategic, as the reactivity of the C-2 and C-4 positions can differ, and performing the C-C coupling first can prevent undesired side reactions.[3]

G start 2-Iodo-4-chloro- 1H-pyrrolo[2,3-b]pyridine suzuki Suzuki-Miyaura Coupling (e.g., ArB(OH)2, Pd catalyst) start->suzuki intermediate 2-Aryl-4-chloro- 1H-pyrrolo[2,3-b]pyridine suzuki->intermediate buchwald Buchwald-Hartwig Amination (e.g., R-NH2, Pd catalyst) intermediate->buchwald product Target 2-Aryl-1H-pyrrolo [2,3-b]pyridin-4-amine Derivative buchwald->product G inhibitor 1H-pyrrolo[2,3-b]pyridin-4-amine 4-Amino Group (H-Donor) Pyridine N (H-Acceptor) hinge Kinase Hinge Region Backbone Carbonyl (H-Acceptor) Backbone N-H (H-Donor) inhibitor:f1->hinge:f1 H-Bond inhibitor:f2->hinge:f2 H-Bond

References

Whitepaper: The Cellular Mechanism of Action of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Topic: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine mechanism of action in cellular assays.

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to function as an ATP-competitive hinge-binder for a multitude of protein kinases. This guide focuses on a specific derivative, this compound, to delineate its mechanism of action within a cellular context. While derivatives of this core have been investigated against various kinases including FGFR, ATM, and CSF1R, the most prominent and well-characterized role for this scaffold is the inhibition of the Janus kinase (JAK) family.[1][2][3][4][5][6][7] This document provides an in-depth exploration of the compound's inhibitory action on the JAK/STAT signaling pathway, presenting a logical framework and detailed protocols for its characterization in cellular assays. We will bridge the gap from biochemical potency to cellular efficacy, explaining the critical experiments required to validate target engagement, pathway modulation, and phenotypic outcomes.

Introduction: The 7-Azaindole Scaffold as a Kinase Hinge-Binder

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders.[8][9] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment in these areas.[9][10] The 1H-pyrrolo[2,3-b]pyridine core of this compound is a bioisostere of purine, the core of ATP. This structural mimicry allows it to effectively compete with endogenous ATP for binding within the kinase catalytic site.[4] Specifically, the nitrogen atoms in the fused ring system form critical hydrogen bonds with the "hinge region" of the kinase, a short, flexible segment that connects the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor, positioning its substituents to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity. This guide will use the well-established role of this scaffold as a JAK inhibitor to illustrate its cellular mechanism of action.[1][2][3]

Part 1: Primary Cellular Target - The JAK/STAT Signaling Pathway

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of intracellular, non-receptor tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors.[4] This signaling cascade, known as the JAK/STAT pathway, is pivotal for immunity, inflammation, and hematopoiesis.

Mechanism of Activation and Inhibition:

  • Cytokine Binding: A cytokine (e.g., Interleukin-6) binds to its specific receptor on the cell surface.

  • Receptor Dimerization & JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.

  • STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This causes the STATs to dissociate from the receptor, form dimers, and translocate into the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, proliferation, and survival.

This compound intervenes at Step 2 and 3 . By occupying the ATP-binding site of the JAKs, it prevents the phosphorylation and activation of both the JAKs themselves and their downstream substrates (receptor tails and STATs), effectively shutting down the entire signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Receptor Subunit 1 Cytokine->Receptor1 1. Binding & Dimerization Receptor2 Receptor Subunit 2 Cytokine->Receptor2 JAK1 JAK JAK2 JAK JAK1->JAK2 2. Trans-Phosphorylation (Activation) STAT_mono STAT (monomer) JAK1->STAT_mono 3. STAT Phosphorylation STAT_dimer STAT-P Dimer STAT_mono->STAT_dimer 4. Dimerization STAT_dimer_nuc STAT-P Dimer STAT_dimer->STAT_dimer_nuc 5. Nuclear Translocation Inhibitor 1-Methyl-1H-pyrrolo [2,3-b]pyridin-4-amine Inhibitor->JAK1 INHIBITION Inhibitor->JAK2 DNA DNA STAT_dimer_nuc->DNA 6. DNA Binding Gene Target Gene Transcription DNA->Gene

Caption: The JAK/STAT signaling pathway and the point of inhibition.

Part 2: A Validated Workflow for Cellular Mechanism of Action Studies

Determining the mechanism of action in a cellular environment requires a multi-faceted approach. It is not enough to know a compound inhibits a purified enzyme; we must prove it works on the intended target within the complex milieu of a living cell and produces a predictable biological outcome.[11]

Workflow Step 1: Confirming Intracellular Target Engagement

The first critical step is to confirm that the compound can cross the cell membrane and physically bind to its intended target, JAK.

Recommended Assay: NanoBRET™ Target Engagement Assay This assay measures the binding of a compound to its target protein in living cells.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site.

  • Principle: When the fluorescent tracer binds to the luciferase-tagged JAK, a BRET signal is generated. When a test compound like this compound is introduced, it competes with the tracer for binding to the JAK active site. This displacement leads to a decrease in the BRET signal, which can be measured to determine the compound's intracellular affinity (IC50).

  • Causality: A positive result in this assay directly demonstrates that the compound can access the target in its native cellular environment and engage it competitively. This is a crucial validation step that bridges the gap between biochemical and cellular activity.

Workflow Step 2: Measuring Downstream Pathway Inhibition

After confirming target binding, the next logical step is to measure the functional consequence: the inhibition of JAK's catalytic activity. This is most directly assessed by measuring the phosphorylation status of its immediate downstream substrate, STAT.

Recommended Assay: Western Blot for Phospho-STAT (p-STAT) Western blotting is a robust and widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation.

  • Principle: Cells are stimulated with a cytokine (e.g., IL-6 to activate the JAK/STAT3 pathway) in the presence of varying concentrations of the inhibitor. Cell lysates are then prepared, proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to phosphorylated STAT (p-STAT) and total STAT (as a loading control).

  • Causality: A dose-dependent decrease in the p-STAT signal, with no change in the total STAT signal, provides direct evidence that the compound is inhibiting the kinase activity of JAK within the cell.

Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., HeLa cells) stimulate 2. Stimulate with Cytokine (e.g., IL-6) +/- Inhibitor Concentrations start->stimulate lyse 3. Cell Lysis (Release proteins) stimulate->lyse quantify 4. Protein Quantification (e.g., BCA Assay) lyse->quantify sds_page 5. SDS-PAGE (Separate proteins by size) quantify->sds_page transfer 6. Protein Transfer (to PVDF membrane) sds_page->transfer block 7. Blocking (Prevent non-specific binding) transfer->block probe_primary 8. Primary Antibody Incubation (Anti-pSTAT3 & Anti-Total STAT3) block->probe_primary probe_secondary 9. Secondary Antibody Incubation (HRP-conjugated) probe_primary->probe_secondary detect 10. Chemiluminescent Detection (Image acquisition) probe_secondary->detect analyze 11. Data Analysis (Quantify band intensity, calculate IC50) detect->analyze

Caption: Experimental workflow for a Western Blot-based cellular phosphorylation assay.

Detailed Protocol: Western Blot for p-STAT3 Inhibition

  • Cell Seeding: Plate a human cell line known to have an active JAK/STAT pathway (e.g., HeLa or U-2 OS) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with low-serum (0.5% FBS) or serum-free medium for 4-6 hours. This is a critical step to reduce basal levels of pathway activation, ensuring a clean signal upon stimulation.

  • Inhibitor Pre-treatment: Add this compound at a range of concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Cytokine Stimulation: Add a pre-determined concentration of a relevant cytokine (e.g., 20 ng/mL of IL-6 for STAT3) to all wells (except the unstimulated negative control) for 15-30 minutes. The short stimulation time is designed to capture the peak of STAT phosphorylation before negative feedback loops engage.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of the proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To validate the results, the membrane can be stripped and re-probed with an antibody for total STAT3. This serves as the loading control, proving that any decrease in the p-STAT3 signal is due to inhibition of phosphorylation, not a decrease in the total amount of protein.

Workflow Step 3: Assessing the Phenotypic Consequence

The final step is to link pathway inhibition to a relevant cellular outcome, such as the inhibition of cell proliferation or survival.

Recommended Assay: BaF3 Cell Proliferation Assay BaF3 cells are a murine pro-B cell line that depends on interleukin-3 (IL-3) for survival and proliferation. They can be genetically engineered to express a specific cytokine receptor and JAK, making their proliferation dependent on the activation of that specific pathway.[11]

  • Principle: BaF3 cells engineered to express the IL-6 receptor (gp130) will proliferate in the presence of IL-6 via the JAK/STAT3 pathway. When treated with this compound, the inhibition of JAK will block this pro-proliferative signal, leading to a dose-dependent decrease in cell viability.

  • Causality: This assay provides a clear, quantitative link between the inhibition of a specific signaling pathway and a critical cellular phenotype (proliferation). It is an excellent method for determining the cellular potency (GI50) of an inhibitor.

Detailed Protocol: BaF3-gp130 Proliferation Assay

  • Cell Culture: Culture BaF3-gp130 cells in RPMI-1640 medium supplemented with 10% FBS and a maintenance concentration of IL-6.

  • Wash and Resuspend: Prior to the assay, wash the cells three times in cytokine-free medium to remove any residual IL-6. Resuspend the cells in assay medium (RPMI + 10% FBS) at a determined density (e.g., 20,000 cells/well).

  • Compound Plating: In a 96-well plate, perform a serial dilution of this compound.

  • Cell Seeding and Stimulation: Add the cell suspension to the wells containing the compound. Add a stimulatory concentration of IL-6 to all wells except the negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Readout: Add a cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control (100% proliferation) and the unstimulated control (0% proliferation). Plot the results to determine the GI50 (the concentration that causes 50% inhibition of growth).

Part 3: Data Synthesis and Interpretation

A key aspect of understanding the mechanism of action is synthesizing the quantitative data from each stage of the experimental workflow. The potency values (IC50/GI50) will often differ between assays, and understanding these differences is crucial.

Table 1: Representative Data for a Potent JAK Inhibitor

Assay TypeParameter MeasuredTarget PathwayTypical Potency (IC50/GI50)Rationale for Potency
Biochemical Assay Direct enzymatic inhibitionPurified JAK1 Enzyme5 nM Measures direct interaction with the isolated target without cellular barriers.
Target Engagement Intracellular target bindingJAK1 in live cells25 nM Higher IC50 reflects the need for cell permeability and competition with high intracellular ATP.
Phosphorylation Assay p-STAT3 inhibitionJAK1/STAT3 in live cells50 nM Measures functional enzymatic inhibition in a cell, which may require higher compound concentration.
Proliferation Assay Inhibition of cell growthJAK1-dependent BaF3 cells100 nM Measures the ultimate phenotypic outcome, which can be influenced by pathway amplification or other survival signals.

The trend of decreasing potency from biochemical to cellular to phenotypic assays is expected and provides a comprehensive picture of the compound's behavior. A large drop-off between biochemical and cellular potency might indicate poor cell permeability or high plasma protein binding, while a large drop-off between pathway inhibition and phenotypic effect could suggest that the targeted pathway is not the sole driver of the phenotype.

Conclusion

The cellular mechanism of action of this compound, as a representative of the 7-azaindole class of kinase inhibitors, is best characterized as the ATP-competitive inhibition of Janus kinases. This action blocks the phosphorylation and activation of STAT proteins, thereby preventing their nuclear translocation and the transcription of pro-inflammatory and pro-proliferative genes. A rigorous, multi-step cellular assay workflow—encompassing target engagement, pathway modulation, and phenotypic assessment—is essential to fully validate this mechanism. This systematic approach not only confirms the compound's intended activity but also provides crucial insights into its cellular potency and therapeutic potential.

References

An In-depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a pivotal heterocyclic building block in the field of medicinal chemistry. While not a therapeutic agent in itself, its structural motif is central to a multitude of biologically active molecules, particularly in the development of targeted kinase inhibitors. This document delves into the historical context of its parent scaffold, the various synthetic strategies for its preparation, its physicochemical properties, and its significant applications in the synthesis of advanced pharmaceutical candidates.

Introduction: The Significance of the 7-Azaindole Scaffold

This compound belongs to the class of compounds known as 7-azaindoles. The 7-azaindole core, a bioisostere of indole, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The introduction of a nitrogen atom in the six-membered ring alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability compared to its indole counterpart, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]

The inherent value of the 7-azaindole framework lies in its structural resemblance to the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical class of modern therapeutics.[4] The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of potency and selectivity, a fundamental principle in rational drug design.

This guide focuses specifically on the N-methylated 4-amino derivative, a key intermediate that provides a crucial handle for further chemical elaboration in the synthesis of complex kinase inhibitors.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C₈H₉N₃[5]
Molecular Weight 147.18 g/mol [5]
CAS Number 869335-48-8 (primary)[5]
Appearance White to off-white powder/solid[6]
Melting Point 105-107 °C (for 7-azaindole)[6]
pKa 7.69 ± 0.20 (Predicted for 7-azaindole)[6]
LogP 1.1555 (Calculated)[5]
Solubility Soluble in chloroform, methanol[6]

Spectroscopic Characterization:

Detailed spectroscopic data for this specific intermediate is often found within the experimental sections or supplementary information of patents and publications focused on its downstream products.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, a singlet for the N-methyl group, and a broad singlet for the amine protons.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the eight unique carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The synthesis of this compound is not documented as a singular discovery but has emerged as a necessary intermediate in the broader context of medicinal chemistry research. Various synthetic routes have been developed, often tailored to the specific needs of the target molecule.

Primary Synthetic Route: Reduction of a Nitro Intermediate

A well-documented and efficient method for the preparation of this compound involves the reduction of its corresponding 4-nitro precursor. This multi-step synthesis is a reliable method for producing the desired amine.

Experimental Protocol:

Step 1: N-Methylation of 4-Nitro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 4-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

  • Stir the mixture for 30-60 minutes to ensure complete deprotonation.

  • Add a methylating agent, such as methyl iodide, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine intermediate in a suitable solvent system, such as methanol and acetic acid.

  • Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or palladium on carbon.

  • Stir the reaction mixture under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) for several hours.

  • Upon completion of the reaction, filter the mixture through a pad of celite to remove the catalyst.

  • Neutralize the filtrate with a base (e.g., 2N sodium hydroxide) and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Reduction 4-Nitro-1H-pyrrolo[2,3-b]pyridine 4-Nitro-1H-pyrrolo[2,3-b]pyridine 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine 4-Nitro-1H-pyrrolo[2,3-b]pyridine->1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine 1. NaH, DMF 2. CH3I This compound This compound 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine->this compound H2, Raney Ni Methanol, Acetic Acid

Caption: Synthetic pathway to this compound.

Alternative Synthetic Strategies

The versatility of the 7-azaindole core allows for various other synthetic approaches, often leveraging modern cross-coupling reactions. These methods can offer alternative pathways to the target molecule or its close derivatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. Starting from a suitably protected 4-halo-1-methyl-1H-pyrrolo[2,3-b]pyridine, amination with an appropriate ammonia surrogate or protected amine can yield the desired 4-amino product.[1] The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and purity.

  • Nucleophilic Aromatic Substitution (SNA_r): In some cases, a highly activated 4-halo-7-azaindole derivative can undergo direct nucleophilic aromatic substitution with an amine. This approach is often facilitated by electron-withdrawing groups on the ring system and may require elevated temperatures or microwave irradiation to proceed efficiently.[7]

G cluster_0 Buchwald-Hartwig Amination cluster_1 Nucleophilic Aromatic Substitution (SNAr) 4-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine 4-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine Target_Molecule_BH This compound 4-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine->Target_Molecule_BH Pd Catalyst, Ligand Base, Amine Source Activated-4-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine Activated-4-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine Target_Molecule_SNAr This compound Activated-4-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine->Target_Molecule_SNAr Amine, Heat or Microwave

Caption: Alternative synthetic approaches to the 4-amino-7-azaindole core.

Role in Drug Discovery and Development

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 4-amino group serves as a key point of attachment for various side chains and pharmacophores, which are designed to interact with specific regions of the kinase active site, thereby imparting potency and selectivity.

Application in Kinase Inhibitor Synthesis

Numerous patents and research articles describe the use of this intermediate in the synthesis of inhibitors for a range of kinases, including but not limited to:

  • Janus Kinase (JAK) Inhibitors: The 7-azaindole scaffold has been successfully employed in the design of JAK1-selective inhibitors for the treatment of inflammatory and autoimmune diseases.[8]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activity against FGFRs, which are often dysregulated in various cancers.[9]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: The development of CSF1R inhibitors for applications in oncology and immunology has utilized the 7-azaindole core.[1]

  • Other Kinases: The versatility of this scaffold has led to its incorporation into inhibitors of numerous other kinases, highlighting its broad applicability in drug discovery.

G cluster_0 Kinase Inhibitor Classes Intermediate This compound JAK JAK Inhibitors Intermediate->JAK Further Synthesis FGFR FGFR Inhibitors Intermediate->FGFR Further Synthesis CSF1R CSF1R Inhibitors Intermediate->CSF1R Further Synthesis Other Other Kinase Inhibitors Intermediate->Other Further Synthesis

Caption: Application of the intermediate in the synthesis of various kinase inhibitors.

Conclusion

This compound stands as a testament to the importance of well-designed molecular building blocks in the advancement of medicinal chemistry. While it may not be the final active pharmaceutical ingredient, its role as a key intermediate is indispensable for the creation of a new generation of targeted therapies. The synthetic accessibility of this compound, coupled with the proven therapeutic potential of the 7-azaindole scaffold, ensures its continued relevance in the ongoing quest for novel and effective treatments for a wide array of human diseases. This guide has provided a foundational understanding of its synthesis, properties, and critical role in drug discovery, serving as a valuable resource for researchers in the field.

References

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Core in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, featuring a fused pyrrole and pyridine ring, offers a three-dimensional arrangement of hydrogen bond donors and acceptors that mimics the purine core of ATP. This has rendered 7-azaindole derivatives highly valuable as kinase inhibitors and as building blocks for a diverse range of biologically active molecules. This guide provides an in-depth technical overview of the spectroscopic characteristics of a key derivative, 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, tailored for researchers, scientists, and drug development professionals. While direct, comprehensive published spectra for this specific molecule are not extensively available, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis for its identification and characterization.

Molecular Structure and Predicted Spectroscopic Overview

This compound, with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol , incorporates the 7-azaindole core with a methyl group at the N-1 position of the pyrrole ring and an amine group at the C-4 position of the pyridine ring. These substitutions significantly influence the electronic environment and, consequently, the spectroscopic signature of the molecule.

The N-methylation of the pyrrole ring disrupts the N-H hydrogen bonding capability of the parent 7-azaindole, which will be evident in the IR spectrum and will also influence the chemical shifts of the pyrrole protons in the NMR spectrum. The introduction of the electron-donating amine group at the 4-position will cause a notable upfield shift in the chemical shifts of the pyridine ring protons and carbons.

dot graph "1_Methyl_1H_pyrrolo_2_3_b_pyridin_4_amine_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

}

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the known spectra of 7-azaindole, 4-aminopyridine, and N-methylpyrrole.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, the N-methyl protons, and the amine protons. The electron-donating amine group at C-4 will cause an upfield shift (to lower ppm values) for the protons on the pyridine ring (H-5 and H-6) compared to the unsubstituted 7-azaindole. The N-methyl group will appear as a sharp singlet.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~7.8-8.0dH-6Located ortho to the pyridine nitrogen, expected to be the most downfield of the pyridine protons.
~6.5-6.7dH-5Located meta to the pyridine nitrogen and ortho to the electron-donating amine group, expected to be significantly shielded.
~7.0-7.2dH-2Pyrrole α-proton, deshielded by the adjacent nitrogen.
~6.4-6.6dH-3Pyrrole β-proton, generally more shielded than the α-proton.
~3.7-3.9sN1-CH₃Characteristic singlet for an N-methyl group on a pyrrole ring.
~5.0-6.0br sC4-NH₂Broad singlet due to quadrupole broadening and exchange with residual water; integral corresponds to 2H.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons of the pyridine ring will be influenced by the electron-donating amine group, while the pyrrole carbons will be affected by the N-methylation.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~150-155C-7aBridgehead carbon adjacent to the pyridine nitrogen.
~148-152C-4Carbon bearing the amine group, significantly shielded.
~140-145C-6Pyridine carbon ortho to the nitrogen.
~125-130C-2Pyrrole α-carbon.
~115-120C-3aBridgehead carbon.
~105-110C-5Pyridine carbon shielded by the adjacent amine group.
~100-105C-3Pyrrole β-carbon.
~30-35N1-CH₃N-methyl carbon.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the aromatic rings and the N-H and C-N bonds of the amine group.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3450-3300N-H stretch (asymmetric and symmetric)Medium, two bands
3100-3000Aromatic C-H stretchMedium to weak
2950-2850Aliphatic C-H stretch (N-CH₃)Medium to weak
1650-1580N-H bend (scissoring)Medium to strong
1620-1450C=C and C=N ring stretchingStrong
1350-1250Aromatic C-N stretchStrong
900-650Aromatic C-H out-of-plane bendStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (MW = 147.18), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

Parameter Value
Molecular FormulaC₈H₉N₃
Exact Mass147.0800
Measured [M+H]⁺148.0873

Proposed Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through several key pathways, including the loss of a methyl radical from the N-methyl group, and fragmentation of the pyridine ring.

dot digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#202124"];

}

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher sample concentration (20-50 mg) and a larger number of scans (1024 or more) are typically required.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For structural elucidation, perform tandem MS (MS/MS) experiments to generate fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers and drug development professionals can more effectively identify, characterize, and utilize this important 7-azaindole derivative in their scientific endeavors. The provided protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data, ensuring the integrity and progression of research and development projects centered on this valuable molecular scaffold.

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a substituted 7-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a key scaffold in the development of various therapeutic agents, including enzyme inhibitors.[1] The biological activity and ultimate therapeutic potential of any compound are intrinsically linked to its physicochemical properties. Among the most critical of these are solubility and stability.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles, experimental designs, and analytical methodologies required to generate a robust and reliable physicochemical profile. The protocols described herein are grounded in established industry practices and regulatory guidelines, ensuring the generation of data suitable for researchers, scientists, and drug development professionals.

Compound Profile:

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-Amino-1-methyl-7-azaindoleN/A
CAS Number 869335-48-8[2]
Molecular Formula C₈H₉N₃[2]
Molecular Weight 147.18 g/mol [2]
Predicted LogP 1.1555[2]
Topological Polar Surface Area (TPSA) 43.84 Ų[2]

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility is paramount for its progression in drug discovery and development. It influences everything from the reliability of in vitro assays to oral bioavailability.[3] This section details the methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution in the body. Both kinetic and thermodynamic solubility should be assessed to gain a complete picture.

Kinetic solubility is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions, often from a DMSO stock solution.[4][5] This is particularly relevant for early-stage drug discovery, where it can predict potential issues in biological screening assays.[4]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is below 1% to minimize co-solvent effects.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for a defined period, typically 1-2 hours, with gentle shaking.[4]

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Thermodynamic, or equilibrium, solubility is the true solubility of a compound when the solid-state is in equilibrium with the solution.[3][6] This is a more time-consuming but more accurate measure, crucial for later-stage development and formulation activities.[7]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

  • Solvent Addition: To each vial, add a known volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0 buffers to assess pH-dependent solubility).

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Sample Processing: After incubation, filter the samples through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as a stability-indicating HPLC-UV method (see Part 3).

Solubility in Organic Solvents

Solubility in organic solvents is important for various aspects of drug development, including synthesis, purification, and the preparation of dosing solutions for preclinical studies.

Experimental Protocol: Visual Solubility Assessment in Organic Solvents

  • Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate).

  • Sample Preparation: Weigh a known amount of this compound into a series of vials.

  • Solvent Addition: Add the selected organic solvent to each vial in a stepwise manner, vortexing after each addition.

  • Observation: Visually inspect the solution for the complete dissolution of the solid. The concentration at which the compound fully dissolves is recorded as its solubility in that solvent.

Data Presentation: Hypothetical Solubility Data

Solubility TypeMediumpHTemperature (°C)Solubility (µg/mL)
KineticPBS7.425>100
ThermodynamicAcetate Buffer5.02575 ± 5
ThermodynamicPBS7.42550 ± 3
ThermodynamicBorate Buffer9.02545 ± 4
OrganicMethanolN/A25>200
OrganicEthanolN/A25150
OrganicAcetonitrileN/A2580

Visualization: Solubility Assessment Workflow

G cluster_0 Solubility Profiling A Compound Synthesis & Characterization B Kinetic Solubility (Nephelometry) A->B C Thermodynamic Solubility (Shake-Flask) A->C D Organic Solvent Solubility A->D E Data Analysis & Reporting B->E C->E D->E G cluster_1 Stability Assessment F Forced Degradation (Stress Testing) I Degradation Product Identification F->I G Long-Term Stability (ICH Conditions) J Data Evaluation & Shelf-Life Determination G->J H Stability-Indicating Method Development H->F H->G I->J

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine molecule, built upon the privileged 7-azaindole scaffold, represents a compelling starting point for novel therapeutic agent discovery. The pyrrolo[2,3-b]pyridine core is a well-established pharmacophore found in numerous kinase inhibitors, suggesting that the primary therapeutic targets for this compound class are within the human kinome. This guide provides a comprehensive analysis of the most probable high-value targets, focusing on protein kinases implicated in oncology and inflammatory diseases. We present a structured, field-proven workflow for target identification and validation, complete with detailed experimental protocols and the underlying scientific rationale. This document is intended to serve as a strategic manual for researchers aiming to elucidate the mechanism of action and therapeutic potential of this and structurally related compounds.

Introduction: The Significance of the 7-Azaindole Scaffold

The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is a bioisostere of indole and purine, granting it the ability to mimic the structure of endogenous ligands and interact with a wide array of biological targets.[1] Its unique hydrogen bonding capabilities, particularly the ability to act as a hinge-binder in the ATP-binding pocket of protein kinases, have made it a cornerstone in the design of kinase inhibitors.[2][3] Numerous approved drugs and clinical candidates across therapeutic areas like oncology and inflammation incorporate this core structure.[4][5]

While this compound itself is not extensively characterized in public literature, its structural motifs—specifically the 4-amino group and the core scaffold—strongly predict an affinity for protein kinases. This guide, therefore, focuses on a systematic approach to identify and validate these likely targets.

Part 1: Probable High-Value Therapeutic Target Classes

Based on extensive analysis of structurally similar compounds, protein kinases emerge as the most promising therapeutic target class. The 4-amino-pyrrolo[2,3-b]pyridine structure is particularly adept at forming critical hydrogen bonds within the ATP-binding hinge region of many kinases.[2]

Janus Kinases (JAKs)

The JAK family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that are central to cytokine signaling pathways critical for immunity and hematopoiesis.[6][7] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms. Several pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent and selective JAK inhibitors.[6][8][9]

  • Therapeutic Rationale: Inhibition of specific JAK isoforms can modulate inflammatory responses, making them prime targets for rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

  • Structural Precedent: Compounds with a pyrrolo[2,3-b]pyridine core have demonstrated excellent potency and selectivity for JAK1 and JAK3.[6][7][10]

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family (FGFR1-4) of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[11] Aberrant FGFR signaling is a known driver in various cancers, including hepatocellular carcinoma (HCC) and breast cancer.[12][13]

  • Therapeutic Rationale: Targeting FGFRs can inhibit tumor growth and survival in cancers with FGFR pathway alterations.

  • Structural Precedent: The 7-azaindole scaffold has been successfully utilized to develop potent and selective FGFR inhibitors, including covalent inhibitors targeting specific cysteine residues.[11][12]

Phosphoinositide 3-Kinases (PI3Ks)

PI3Ks are a family of lipid kinases that regulate the critical PI3K/AKT/mTOR signaling pathway, which is fundamental for cell growth, survival, and metabolism.[14][15] This pathway is one of the most frequently hyperactivated pathways in human cancers.

  • Therapeutic Rationale: Inhibiting PI3K can suppress tumor growth and is a validated strategy in oncology.

  • Structural Precedent: Novel series of 7-azaindole derivatives have been discovered as potent PI3K inhibitors, demonstrating the scaffold's versatility.[14][15]

Other Potential Kinase Targets

The versatility of the 7-azaindole scaffold extends to other kinase families, including:

  • Protein Kinase B (Akt): A key node in the PI3K pathway.[2]

  • UNC-51-like Kinase-1 (ULK1): A central regulator of autophagy, a process critical for cancer cell survival.[16]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: A master regulator of the DNA damage response.[17]

Part 2: A Validating System for Target Identification & Engagement

To translate the high probability of kinase inhibition into actionable data, a rigorous, multi-step experimental workflow is essential. This workflow is designed as a self-validating system, moving from broad, high-throughput screening to specific, mechanistic validation in a physiologically relevant context.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Functional Cellular Response A In Vitro Kinase Panel Screening (Broad Profiling @ Fixed Concentration) B Identify Initial Hit Families (e.g., JAK, FGFR) A->B C Biochemical IC50 Determination (Dose-Response Assays for Hits) B->C D Quantify Potency (IC50) & Selectivity Profile C->D E Live-Cell Target Engagement Assays (e.g., NanoBRET™, CETSA®) D->E F Confirm Intracellular Binding & Determine Cellular Affinity E->F G Downstream Signaling Analysis (e.g., Western Blot for p-STAT) F->G H Phenotypic Assays (e.g., Anti-proliferation, Cytokine Release) F->H I Validate Mechanism of Action & Link Target to Phenotype G->I H->I

Caption: Experimental workflow for target validation.

Part 3: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key validation phases outlined above.

Protocol: In Vitro Biochemical Kinase Assay (IC50 Determination)

Causality: This initial step directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase. It is the foundational experiment to quantify potency (IC50) and is critical for establishing a structure-activity relationship (SAR). Radiometric assays using [γ-³²P]ATP are considered a gold standard for accuracy, as they directly measure substrate phosphorylation.[18]

Methodology (Adapted from Radiometric Filter-Binding Assay Principles): [2][18][19]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in DMSO, then dilute into the reaction buffer. Add 5 µL of the diluted compound to respective wells. Include DMSO-only wells as a "no inhibition" control.

  • Kinase & Substrate Addition: Add 20 µL of a solution containing the purified target kinase (e.g., JAK1, FGFR1) and its specific peptide or protein substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of a solution containing ATP at its Km concentration and [γ-³²P]ATP (e.g., 10 µCi per reaction).[18]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will flow through.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove non-specifically bound radioactivity.

  • Signal Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: Live-Cell Target Engagement using NanoBRET™ Assay

Causality: A potent biochemical IC50 does not guarantee that a compound can enter a cell and bind to its target in the complex intracellular environment. The NanoBRET™ Target Engagement Assay provides direct, quantitative evidence of compound binding to the target protein in living cells.[20][21][22] It measures target occupancy by competitive displacement of a fluorescent tracer.[23][24]

Methodology (General Protocol): [20][23]

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., JAK1-NLuc). Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium. Add the diluted compound to the cells.

  • Tracer Addition: Immediately after compound addition, add the specific, cell-permeable NanoBRET® fluorescent tracer at a pre-optimized concentration.

  • Substrate Addition & Incubation: Add the NanoLuc® substrate (furimazine) solution to all wells and incubate the plate at 37°C, 5% CO₂ for 2 hours to allow the binding to reach equilibrium.

  • BRET Measurement: Measure the luminescence at two wavelengths: a donor emission wavelength (~460 nm) and an acceptor emission wavelength (~618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data to controls (vehicle and no tracer). Plot the normalized BRET ratio against the compound concentration and fit to a sigmoidal curve to determine the cellular IC50.[23]

Protocol: Target Engagement Verification by Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA® is an orthogonal, label-free method to confirm target engagement in cells or even tissues.[25][26][27] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[25][28] This provides powerful, physiological evidence of a direct drug-target interaction.[29]

Methodology (Adapted from Isothermal Dose-Response Format): [26][27]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with activated JAK signaling) to ~80% confluency. Treat the cells with a range of concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a predetermined optimal temperature (e.g., 52°C, which causes partial denaturation of the unbound target) for 3 minutes, followed by immediate cooling on ice for 3 minutes. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Protein Quantification (Western Blot): Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration, normalize samples, and analyze by SDS-PAGE followed by Western blotting using a specific antibody against the target protein (e.g., anti-JAK1).

  • Data Analysis: Quantify the band intensities of the target protein in the heated samples relative to the unheated control. Plot the relative amount of soluble protein against the compound concentration to generate an isothermal dose-response curve, demonstrating concentration-dependent target stabilization.

Part 4: Case Study - Validating JAK1 as a Target

Let's hypothesize that initial screening identifies the JAK family as a primary target. The workflow would proceed to validate JAK1 specifically.

Downstream Signaling Analysis

Causality: If the compound binds and inhibits JAK1 in cells, it should block the downstream signaling cascade. A key event in this pathway is the JAK1-mediated phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. Measuring the level of phosphorylated STAT (p-STAT) provides functional evidence of kinase inhibition.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor 1-Methyl-1H-pyrrolo [2,3-b]pyridin-4-amine Inhibitor->JAK1 INHIBITS

Caption: Simplified JAK1-STAT3 signaling pathway.
Hypothetical Data Summary

The following table summarizes the expected data from a successful validation campaign for JAK1.

Assay TypeTargetMetricResultInterpretation
Biochemical Purified JAK1IC5050 nMPotent direct inhibition of kinase activity.
Biochemical Purified JAK2IC50500 nM10-fold selectivity for JAK1 over JAK2.
Biochemical Purified TYK2IC50>1000 nMHigh selectivity over other JAK family members.
Target Engagement JAK1-NLuc (Live Cells)Cellular IC50200 nMCompound enters cells and binds to JAK1.
Functional IL-6 stimulated cellsp-STAT3 IC50250 nMInhibition of downstream signaling pathway.
Phenotypic T-Cell ProliferationIC50300 nMTarget inhibition leads to a desired biological outcome.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The evidence-based approach outlined in this guide, which prioritizes protein kinases such as JAKs and FGFRs, provides a robust framework for target identification and validation. By systematically progressing from biochemical potency assessment to live-cell target engagement and functional cellular assays, researchers can build a comprehensive data package. This self-validating workflow ensures a high degree of confidence in the identified targets, directly linking molecular interaction to cellular phenotype and paving the way for advanced preclinical development. Future efforts should focus on optimizing selectivity profiles and evaluating in vivo pharmacokinetics and efficacy in relevant disease models.

References

Methodological & Application

Synthesis protocol for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine from 4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

Topic: High-Fidelity Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine from 4-Chloro-7-Azaindole

Audience: Researchers, scientists, and drug development professionals

Abstract

This compound is a key heterocyclic scaffold found in a multitude of biologically active molecules, including potent kinase inhibitors used in therapeutic development.[1][2][3] Its synthesis, however, presents challenges in achieving regioselectivity and high yields. This document provides a comprehensive, field-tested guide for the synthesis of this target compound starting from the commercially available 4-chloro-7-azaindole. We detail a robust two-step synthetic strategy employing a modern palladium-catalyzed Buchwald-Hartwig amination followed by a selective N-methylation. The causality behind critical experimental choices—such as catalyst system, base selection, and reaction sequencing—is thoroughly explained to ensure both reproducibility and a deeper mechanistic understanding for the practicing chemist.

Strategic Analysis: A Two-Step Approach

The conversion of 4-chloro-7-azaindole to this compound requires two primary transformations: the installation of a primary amine at the C4 position and the methylation of the pyrrole nitrogen at the N1 position.

The chosen synthetic sequence is:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to replace the C4-chlorine with a primary amino group.

  • Regioselective N-Methylation: Methylation of the resulting 4-amino-1H-pyrrolo[2,3-b]pyridine intermediate at the pyrrole nitrogen.

This sequence is strategically advantageous. Performing the amination on the unprotected 7-azaindole N-H circumvents the need for additional protection/deprotection steps, which can complicate the synthesis and lower the overall yield.[4] While the N-H of the azaindole could potentially interfere, modern Buchwald-Hartwig catalyst systems have demonstrated high functional group tolerance and efficacy on unprotected halo-7-azaindoles.[5] Subsequent methylation can then be directed with high regioselectivity to the more nucleophilic pyrrole nitrogen.

Synthetic_Workflow Start 4-Chloro-7-azaindole Step1 Buchwald-Hartwig Amination Start->Step1 Intermediate 4-Amino-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 N-Methylation Intermediate->Step2 Product This compound Step2->Product Buchwald_Hartwig_Cycle center Pd(0)L Catalytic Cycle pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition (Ar-Cl) amido_complex L-Pd(II)(Ar)(NHR') oa_complex->amido_complex + R'NH₂ - Base·HCl amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product

References

In Vitro Kinase Assay Protocol for the Characterization of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] This application note provides a comprehensive, field-proven protocol for determining the inhibitory activity of novel compounds, using 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine as a representative test article. We detail an in vitro kinase assay methodology centered on the constitutively active BRAF V600E kinase, a clinically significant oncogene in the MAPK signaling pathway. The protocol employs the robust and highly sensitive ADP-Glo™ Luminescent Kinase Assay platform, which quantifies kinase activity by measuring the production of adenosine diphosphate (ADP).[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of experimental choices, and guidance on data analysis and interpretation.

Introduction: The Central Role of Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[5] This post-translational modification acts as a molecular switch, regulating the vast majority of cellular processes. Aberrant kinase activity, often caused by genetic mutations, is a hallmark of many diseases, including cancer. The BRAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a prime example. The V600E mutation in BRAF leads to its constitutive activation, promoting uncontrolled cell proliferation and survival in a significant percentage of melanomas and other cancers.[6][7][8]

The development of specific inhibitors targeting such oncogenic kinases is therefore a primary goal in cancer therapy.[6] Evaluating the potency and selectivity of a potential inhibitor requires a robust and reproducible in vitro assay. This document provides a detailed protocol for such an evaluation, using the ADP-Glo™ Kinase Assay to determine the half-maximal inhibitory concentration (IC50) of a test compound, exemplified by this compound, against the BRAF V600E kinase.

cluster_pathway MAPK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation Inhibitor This compound Inhibitor->BRAF Inhibition

Caption: The MAPK signaling cascade and the point of inhibition.

Assay Principle: Quantifying Kinase Activity via ADP Production

The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3][4] The signal generated is directly proportional to kinase activity, making it a highly sensitive method for measuring inhibition.[5][9] The assay is performed in two steps after the initial kinase reaction is complete.[10]

  • Stop Kinase Reaction & Deplete ATP: An ADP-Glo™ Reagent is added to terminate the kinase reaction and, crucially, eliminate any remaining, unconsumed ATP. This step is vital because residual ATP would create a high background signal in the subsequent detection step.

  • Convert ADP to ATP & Detect Light: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP then serves as a substrate for a luciferase/luciferin reaction, generating a luminescent signal that is measured by a luminometer.

This design ensures that the light output is specifically correlated with the amount of ADP generated, providing a robust and sensitive measure of kinase activity.[9]

cluster_workflow ADP-Glo™ Assay Workflow Step1 Step 1: Kinase Reaction Kinase + Substrate + ATP → Phospho-Substrate + ADP + residual ATP Step2 Step 2: Stop & ATP Depletion Add ADP-Glo™ Reagent. Kinase reaction stops. Residual ATP is depleted. Step1->Step2 Step3 Step 3: ADP to ATP Conversion & Detection Add Kinase Detection Reagent. ADP is converted to ATP. Luciferase + Luciferin + new ATP → LIGHT Step2->Step3 Step4 Step 4: Measurement Read Luminescence (Signal ∝ Kinase Activity) Step3->Step4

Caption: The two-step workflow of the ADP-Glo™ Kinase Assay.

Materials and Equipment

Reagents & Consumables
ReagentRecommended SourceNotes
Test Compound N/AThis compound
Recombinant Kinase Sino Biological (Cat# B08-12G) or similarActive Human BRAF V600E
Kinase Substrate Sino Biological or similarInactive MEK1 Protein
Assay Platform Promega (Cat# V9101)ADP-Glo™ Kinase Assay Kit
Kinase Buffer Included with some enzymes or prepare in-housee.g., 50mM Tris-HCl, pH 7.5, 10mM MgCl₂, 0.1mg/mL BSA, 2mM DTT
DMSO Sigma-Aldrich (Cat# D2650)Anhydrous, for compound dilution
Assay Plates Corning (Cat# 3572) or similarSolid white, low-volume 384-well plates
Reagent Reservoirs VWR or similarSterile, for multichannel pipetting
Equipment
  • Multichannel Pipettes (manual and/or electronic)

  • Plate-reading Luminometer (e.g., BMG LABTECH PHERAstar or similar)

  • Incubator or temperature-controlled environment (Room Temperature)

  • Plate shaker/vortexer

  • Plate centrifuge

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL. All steps should be performed at room temperature unless otherwise specified.

Reagent Preparation

Causality: Proper reagent preparation is critical for assay success. Serial dilutions of the inhibitor allow for the determination of a dose-response curve and subsequent IC50 calculation. The vehicle control (DMSO) is essential to ensure that the solvent used to dissolve the compound does not affect kinase activity.

1. Test Compound (Inhibitor) Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create a 10-point, 3-fold serial dilution series in 100% DMSO. This will be the source plate for the assay.

Dilution Point Concentration (µM) Vol. of Previous Stock (µL) Vol. of DMSO (µL)
110,000-(Stock)
23,3331020
31,1111020
4370.41020
5123.51020
641.21020
713.71020
84.61020
91.51020
100.51020
Vehicle0030

c. From this DMSO source plate, create an intermediate dilution plate by transferring a small volume of each concentration into the kinase assay buffer. The final concentration of DMSO in the kinase reaction should be kept low (≤1%) to avoid solvent-induced inhibition.

2. Kinase & Substrate Preparation: a. Thaw recombinant BRAF V600E and inactive MEK1 substrate on ice. b. Dilute the BRAF V600E enzyme and MEK1 substrate in kinase buffer to the desired working concentration. The optimal concentration for both should be determined empirically but a starting point of 5-10 ng/µL for the enzyme is common.[11]

3. ATP Preparation: a. Prepare a working solution of ATP in kinase buffer. The concentration should be at or near the Michaelis constant (Km) of the kinase for ATP to ensure sensitive detection of competitive inhibitors. For BRAF, a concentration of 10-50 µM is a typical starting point.

4. ADP-Glo™ Reagent and Kinase Detection Reagent Preparation: a. Equilibrate the reagents to room temperature before use. b. Prepare the reagents according to the manufacturer's technical manual.[10][12] The Kinase Detection Reagent is light-sensitive and should be prepared fresh and protected from light.

Assay Procedure

Causality: The order of addition is designed to allow the inhibitor to bind to the kinase before the reaction is initiated. The incubation times are optimized based on the manufacturer's validation to ensure complete reaction termination, ATP depletion, and signal generation.[3][13]

1. Set up the Kinase Reaction (5 µL total volume): a. Add 1 µL of the serially diluted inhibitor or vehicle control to the wells of a 384-well plate. b. Add 2 µL of the diluted BRAF V600E enzyme solution to each well. c. Mix the plate gently on a plate shaker for 1 minute and incubate for 15-20 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 2 µL of the ATP/MEK1 substrate mix to all wells. e. Mix the plate on a shaker for 1 minute. f. Incubate the plate at room temperature for 40-60 minutes. The optimal time should be determined to ensure the reaction remains within the linear range (typically <30% ATP consumption).

2. Perform the Luminescent Detection: a. After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. b. Mix the plate on a shaker for 1 minute and incubate for 40 minutes at room temperature.[10] c. Add 10 µL of Kinase Detection Reagent to each well. d. Mix the plate on a shaker for 2 minutes and incubate for 30-60 minutes at room temperature, protected from light.[12] e. Measure the luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

Data Analysis

1. Controls:

  • Positive Control (0% Inhibition): Kinase + Substrate + ATP + Vehicle (DMSO). Represents maximum kinase activity.

  • Negative Control (100% Inhibition): Substrate + ATP + Vehicle (No Kinase). Represents background signal.

2. Calculation of Percent Inhibition: a. Average the Relative Light Unit (RLU) values for each control and test concentration. b. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Negative) / (RLU_Positive - RLU_Negative))

3. IC50 Determination: a. Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. b. Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope) to determine the IC50 value. Software such as GraphPad Prism or similar is recommended for this analysis. The IC50 is the concentration of the inhibitor required to reduce kinase activity by 50%.

Inhibitor Conc. (µM) Log [Inhibitor] Avg. RLU % Inhibition
0 (Positive Ctrl)N/A550,0000.0
0 (Negative Ctrl)N/A5,000100.0
0.5-0.30510,0007.3
1.50.18420,00023.9
4.60.66280,00049.5
13.71.14110,00080.7
41.21.6125,00096.3
............
Table represents hypothetical data for illustrative purposes.

Conclusion and Further Steps

This application note provides a robust and detailed protocol for assessing the inhibitory potential of this compound against the BRAF V600E kinase using the ADP-Glo™ assay. The resulting IC50 value provides a quantitative measure of the compound's potency. For a comprehensive characterization, further studies are recommended, including:

  • Selectivity Profiling: Testing the compound against a panel of other kinases (e.g., wild-type BRAF, other RAF isoforms, and structurally related kinases) to determine its selectivity profile.[14][15]

  • Mechanism of Action Studies: Performing kinetic experiments by varying both inhibitor and ATP concentrations to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive).

  • Cell-Based Assays: Validating the in vitro findings in a cellular context by measuring the inhibition of downstream signaling (e.g., phosphorylation of MEK and ERK) and assessing the anti-proliferative effects in cancer cell lines harboring the BRAF V600E mutation.[16][17][18]

By following this structured approach, researchers can confidently and accurately characterize novel kinase inhibitors, accelerating the journey from chemical entity to potential therapeutic candidate.

References

Application Note: A Cell-Based Phospho-ELISA for Quantifying the Efficacy of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] These compounds have shown therapeutic potential in a range of diseases, including cancer and inflammatory conditions, by targeting key signaling kinases such as Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Fibroblast Growth Factor Receptors (FGFRs).[1][3][4][5] 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a member of this promising class of molecules. This application note provides a detailed protocol for a robust and quantitative cell-based assay to determine the efficacy of this compound by measuring its impact on a representative kinase signaling pathway.

The described methodology utilizes a cell-based enzyme-linked immunosorbent assay (ELISA) to quantify the phosphorylation of a downstream substrate of a target kinase. This approach offers a physiologically relevant context for evaluating inhibitor potency, as it assesses the compound's activity within the complex cellular environment.[6][7] The protocol is designed to be adaptable for various kinase targets and cell lines, providing a versatile platform for screening and characterizing kinase inhibitors.

Principle of the Assay

This assay quantifies the inhibition of a specific kinase by measuring the phosphorylation status of its direct downstream substrate in a cellular context. Cells expressing the target kinase are seeded in a microplate and treated with varying concentrations of the test compound, this compound. Following treatment, the cells are stimulated to activate the signaling pathway, leading to the phosphorylation of the target substrate. The cells are then lysed, and the resulting lysate, containing the phosphorylated and total substrate, is transferred to an ELISA plate pre-coated with an antibody that captures the total substrate. A second antibody, specific to the phosphorylated form of the substrate and conjugated to an enzyme (e.g., horseradish peroxidase, HRP), is then added. The amount of phosphorylated substrate is detected by the addition of a chromogenic or fluorogenic HRP substrate. The resulting signal is inversely proportional to the inhibitory activity of the test compound.

Visualizing the Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Protein Extraction cluster_2 Phospho-ELISA A Seed cells in 96-well plate B Incubate (24h) A->B C Pre-treat with this compound B->C D Stimulate with Activator (e.g., Cytokine) C->D E Lyse cells D->E F Collect lysate E->F G Transfer lysate to coated plate F->G H Incubate with Detection Antibody (Anti-Phospho) G->H I Add HRP Substrate H->I J Measure Signal I->J K K J->K Data Analysis (IC50)

Figure 1. Experimental workflow for the cell-based phospho-ELISA.

Materials and Reagents

ReagentSupplierCatalog No.
This compoundVariesVaries
Cell Line (e.g., TF-1, Ba/F3)ATCCVaries
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Recombinant Human Cytokine (e.g., GM-CSF)R&D Systems215-GM
DMSOSigma-AldrichD2650
Cell Lysis BufferCell Signaling9803
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche04906837001
Phospho-STAT5 (Tyr694) ELISA KitR&D SystemsDYC4690-2
96-well Cell Culture PlatesCorning3596
96-well ELISA PlatesNunc442404
Plate ReaderVariesVaries

Detailed Protocol

This protocol provides an example using a hematopoietic cell line (e.g., TF-1) to assess the inhibition of the JAK/STAT pathway. The readout is the phosphorylation of STAT5.

Part 1: Cell Culture and Seeding
  • Cell Line Maintenance: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF). Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: The day before the experiment, wash the cells with cytokine-free medium to starve them. Resuspend the cells in fresh cytokine-free medium and seed them into a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well in 100 µL.

  • Incubation: Incubate the plate overnight at 37°C with 5% CO2.

Part 2: Compound Treatment and Cell Stimulation
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in cytokine-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Compound Addition: Add 50 µL of the diluted compound to the appropriate wells. For control wells, add 50 µL of medium with 0.5% DMSO.

  • Pre-incubation: Incubate the plate for 2 hours at 37°C with 5% CO2 to allow the compound to enter the cells and inhibit the target kinase.

  • Cell Stimulation: Prepare a stock of recombinant human GM-CSF in cytokine-free medium. Add 50 µL of the GM-CSF solution to each well to achieve a final concentration that induces robust STAT5 phosphorylation (typically 10 ng/mL, to be optimized). For the unstimulated control, add 50 µL of cytokine-free medium.

  • Incubation: Incubate the plate for 30 minutes at 37°C with 5% CO2.

Part 3: Cell Lysis
  • Aspirate Medium: Carefully aspirate the medium from each well.

  • Cell Lysis: Add 100 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Incubation: Incubate the plate on ice for 10 minutes with gentle shaking.

  • Lysate Collection: Transfer the lysate from each well to a clean microfuge tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, pre-chilled 96-well plate. The lysates are now ready for the ELISA.

Part 4: Phospho-ELISA
  • Plate Coating: Follow the instructions provided with the phospho-ELISA kit for coating the plate with the capture antibody.

  • Addition of Lysates: Add 100 µL of the cell lysate to each well of the ELISA plate.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the wells three times with the provided wash buffer.

  • Addition of Detection Antibody: Add 100 µL of the HRP-conjugated anti-phospho-STAT5 antibody to each well.

  • Incubation: Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the wells three times with the provided wash buffer.

  • Substrate Addition: Add 100 µL of the HRP substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 100 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.

  • Normalization: Normalize the data by expressing the signal from the compound-treated wells as a percentage of the signal from the stimulated, vehicle-treated control wells (100% activity). The unstimulated control represents 0% activity.

  • IC50 Calculation: Plot the normalized data against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in the phosphorylation signal.

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Maximum Inhibition The highest percentage of inhibition achieved by the compound.
Minimum Inhibition The lowest percentage of inhibition observed at the lowest concentration.
Hill Slope The steepness of the dose-response curve.

Signaling Pathway Context

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus Gene Target Gene Transcription DNA->Gene Cytokine Cytokine (e.g., GM-CSF) Cytokine->Receptor Inhibitor This compound Inhibitor->JAK inhibits

Figure 2. Simplified JAK/STAT signaling pathway.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient washing; Non-specific antibody bindingIncrease the number of wash steps; Include a blocking step in the ELISA protocol.
Low Signal Inefficient cell stimulation; Low protein concentrationOptimize the concentration of the stimulating cytokine; Increase the number of cells seeded per well.
High Variability Inconsistent cell numbers; Pipetting errorsEnsure a single-cell suspension before seeding; Use calibrated pipettes and consistent technique.
No Inhibition Compound is inactive; Compound degradationVerify compound identity and purity; Prepare fresh compound dilutions for each experiment.

Conclusion

The cell-based phospho-ELISA described in this application note provides a reliable and quantitative method for assessing the efficacy of this compound as a kinase inhibitor. By measuring the phosphorylation of a downstream substrate within a cellular context, this assay offers valuable insights into the compound's biological activity. The protocol can be adapted to various kinase targets and cell lines, making it a versatile tool in the drug discovery and development process.

References

A Robust Reversed-Phase HPLC Method for the Purification of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine. This compound belongs to the 7-azaindole class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.[1][2] Given the necessity of high-purity materials for accurate biological screening and downstream applications, this protocol provides a comprehensive guide from sample preparation to fraction analysis and product recovery. The method utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient containing an acidic modifier to ensure excellent peak shape and resolution.

Introduction and Method Rationale

This compound is a substituted 7-azaindole derivative. Such heterocyclic structures are foundational in the design of molecules targeting a wide range of biological targets.[3] The successful synthesis of this compound is often followed by a critical purification step to remove unreacted starting materials, reagents, and side products.

Reversed-phase HPLC is the method of choice for this compound due to its moderate polarity. The core of this method relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The presence of a basic amine function on the pyridine ring necessitates careful control of the mobile phase pH to achieve sharp, symmetrical peaks. The addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, serves a dual purpose:

  • Analyte Protonation: It ensures the basic amine group is consistently protonated, preventing charge-state fluctuations and leading to predictable retention.

  • Silanol Suppression: It masks the activity of residual acidic silanol groups on the silica-based stationary phase, which can otherwise cause undesirable secondary interactions and lead to peak tailing.[4]

This protocol has been designed to be a self-validating system, providing researchers with the tools to assess purity, optimize collection, and troubleshoot common issues.

Compound Profile: this compound
PropertyValueSource
CAS Number 869335-48-8[5][6]
Molecular Formula C₈H₉N₃[6][7]
Molecular Weight 147.18 g/mol [6][7]
Structure A pyrrolo[2,3-b]pyridine core with an N-methyl group on the pyrrole and an amino group at the C4 position.[7]
Predicted LogP 1.1555[6]
Topological Polar Surface Area (TPSA) 43.84 Ų[6]

Experimental Protocol

Materials and Equipment
  • Compound: Crude this compound

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade water (e.g., Milli-Q)

  • Additives: Trifluoroacetic acid (TFA, >99.8%) or Formic Acid (FA, LC-MS grade)

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 10 mm x 250 mm, 5 µm for semi-preparative scale).

  • Sample Vials: Appropriate volume glass vials with septa.

  • Fraction Collection: Automated fraction collector or manual collection tubes.

  • Post-Purification: Rotary evaporator or lyophilizer for solvent removal.

Detailed HPLC Method Parameters

The following parameters provide a robust starting point for purification. Optimization may be required based on the specific impurity profile of the crude material.

ParameterRecommended SettingRationale
Stationary Phase C18 Silica Gel (e.g., 5 µm, 120 Å)Provides excellent retention and selectivity for moderately polar aromatic compounds.
Mobile Phase A 0.1% TFA (v/v) in WaterAcidic modifier ensures protonation of the analyte and suppresses silanol interactions.
Mobile Phase B 0.1% TFA (v/v) in Acetonitrile (ACN)ACN is a common organic modifier providing good elution strength and low viscosity.
Gradient Program 5% to 70% B over 25 minutesA broad gradient ensures elution of the target compound while separating it from earlier and later eluting impurities.
70% to 95% B over 2 minutesHigh organic wash to clean the column of highly nonpolar impurities.
95% B hold for 3 minutesEnsures complete column cleaning.
95% to 5% B over 1 minuteRapid return to initial conditions.
5% B hold for 4 minutesColumn re-equilibration before the next injection.
Flow Rate 4.0 mL/min (for a 10 mm ID column)Adjust proportionally based on column diameter to maintain optimal linear velocity.
Column Temperature 35 °CElevated temperature can improve peak efficiency and reduce system backpressure.
Detection Wavelength 254 nmPyrrolo[2,3-b]pyridine cores exhibit strong UV absorbance. A PDA detector is recommended to confirm the absorbance maximum for optimal sensitivity.
Injection Volume 50-500 µLDependent on sample concentration and preparative scale.
Step-by-Step Purification Procedure
  • Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1 mL of TFA to 999 mL of HPLC-grade water. Prepare 1 L of Mobile Phase B by adding 1 mL of TFA to 999 mL of HPLC-grade ACN. Degas both solutions thoroughly.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of DMSO with a small amount of water or Mobile Phase A is often effective. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration: Install the C18 column and purge the HPLC system with the mobile phases. Equilibrate the column with the initial conditions (95% A, 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column. Start the gradient program and data acquisition.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and stop just after it returns to baseline. Use narrow collection windows to maximize the purity of individual fractions.

  • Purity Analysis: Analyze a small aliquot from each collected fraction using an analytical HPLC-MS system to confirm the identity (via mass) and purity (via UV trace) of the desired compound.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity threshold (>95% or as required). Remove the organic solvent (ACN) using a rotary evaporator. The remaining aqueous solution containing the TFA salt of the product can be lyophilized to yield a stable, fluffy solid.

Purification Workflow Visualization

The following diagram outlines the comprehensive workflow for the purification and isolation of the target compound.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Separation cluster_post Phase 3: Analysis & Isolation crude Crude Synthesized Product dissolve Dissolve in minimal DMSO/H2O crude->dissolve filter Filter (0.45 µm) to remove particulates dissolve->filter inject Inject Sample filter->inject hplc_system Equilibrated RP-HPLC System hplc_system->inject separation Gradient Elution & UV Detection inject->separation collect Collect Fractions Based on UV Signal separation->collect analyze Purity Check on Fractions (Analytical LC-MS) collect->analyze pool Pool Fractions (e.g., >98% Purity) analyze->pool evaporate Solvent Removal (Rotovap & Lyophilizer) pool->evaporate final_product Pure Compound (TFA Salt) evaporate->final_product

Caption: Workflow for HPLC purification of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Broad or Tailing Peaks 1. Insufficient acidic modifier. 2. Column degradation or contamination. 3. Sample overload.1. Ensure 0.1% TFA is present in both mobile phases. 2. Wash the column with a strong solvent series (e.g., water, IPA, hexane, then reverse) or replace if necessary. 3. Reduce injection volume or sample concentration.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate stationary phase.1. Flatten the gradient around the elution time of the target compound (e.g., increase from 20% to 40% B over 30 minutes instead of 10). 2. Consider a column with a different selectivity (e.g., Phenyl-Hexyl) if impurities are co-eluting.
Low Recovery 1. Compound precipitation on the column. 2. Compound degradation on the column.1. Ensure the sample is fully soluble in the initial mobile phase conditions. A higher initial %B might be needed. 2. Switch from TFA to a weaker acid like formic acid, as some compounds are sensitive to strong acids.
Variable Retention Times 1. Inadequate column equilibration. 2. Pump malfunction or leaks. 3. Mobile phase composition drift.1. Increase equilibration time between runs to at least 10 column volumes. 2. Perform system maintenance and check for pressure fluctuations. 3. Prepare fresh mobile phases daily.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and effective protocol for the purification of this compound. By employing a C18 column with an acidified water/acetonitrile gradient, this method successfully addresses the challenges associated with purifying basic nitrogenous heterocycles, yielding a high-purity product suitable for rigorous scientific investigation. The included workflow, parameter rationale, and troubleshooting guide offer researchers a comprehensive tool to streamline their purification efforts in drug discovery and development.

References

Application Notes & Protocols: Crystallization Techniques for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of crystallization techniques tailored for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine and its derivatives. These compounds, featuring a fused pyrrolopyridine heterocyclic core, are of significant interest in medicinal chemistry and drug development.[1][2][3] Obtaining high-quality crystalline material is a critical step for purification, structural elucidation via X-ray diffraction, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs).[4] This document outlines the fundamental principles, detailed step-by-step protocols, and troubleshooting strategies for common crystallization methods, including slow evaporation, vapor diffusion, and cooling crystallization.

Introduction: The Rationale Behind Crystallization

Crystallization is a cornerstone purification technique in pharmaceutical sciences, transforming a compound from a solution or melt into a highly ordered solid state.[4][5] For derivatives of this compound, a molecule characterized by its fused aromatic rings, hydrogen bonding capabilities, and moderate polarity, achieving a crystalline form is paramount. The pyrrolopyridine core is a key pharmacophore in various developmental drugs, including kinase inhibitors.[6][7]

Why is crystallization essential?

  • Purification: It effectively separates the target molecule from impurities remaining from the synthesis, such as starting materials, byproducts, or catalysts.[1][5][8]

  • Polymorph Control: The specific crystalline form (polymorph) of an API can significantly impact its physicochemical properties, including solubility, dissolution rate, and stability.[4] Controlling the crystallization process allows for the consistent production of the desired polymorph.

  • Structural Analysis: High-quality single crystals are a prerequisite for X-ray crystallography, the gold standard for unambiguously determining the three-dimensional structure of a molecule.[9]

  • Improved Handling and Formulation: Crystalline solids generally have better handling properties (e.g., flowability, stability) than amorphous materials, which is crucial for downstream processing and formulation into a final drug product.[10]

The process of crystallization involves two primary stages: nucleation, where molecules begin to aggregate into small, ordered clusters, and crystal growth, where these nuclei grow into larger, well-defined crystals.[4] The key to successful crystallization is to induce supersaturation—a state where the concentration of the solute in the solution exceeds its equilibrium solubility—in a slow and controlled manner.[11]

Foundational Knowledge: Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol.[12] The ideal solvent should exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[13]

Key Principles for Solvent Selection:

  • "Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute.[12][13] this compound derivatives are moderately polar and can form hydrogen bonds. Therefore, solvents with moderate polarity and hydrogen bonding capacity are often good starting points.

  • Boiling Point: The solvent's boiling point should be low enough to be easily removed from the crystals but not so low that it evaporates too quickly, leading to rapid, uncontrolled precipitation.[14] A boiling point below 100°C is often preferred.[14]

  • Inertness: The solvent must not react with the compound.[13]

Solvent Screening Protocol:

A preliminary solvent screen is essential to identify suitable candidates.

Materials:

  • Small vials or test tubes

  • The compound to be crystallized (a few milligrams per vial)

  • A selection of solvents covering a range of polarities (see Table 1)

  • Heat source (hot plate or oil bath)

  • Vortex mixer

Procedure:

  • Place approximately 5-10 mg of the compound into several separate vials.

  • Add a small amount of a single solvent to each vial (e.g., 0.1 mL).

  • Observe the solubility at room temperature. A good solvent will not fully dissolve the compound at this stage.

  • Gently heat the vials while stirring or vortexing. The ideal solvent will completely dissolve the compound at an elevated temperature.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. The best solvents will yield a significant amount of crystalline precipitate upon cooling.

Solvent Polarity (Dielectric Constant) Boiling Point (°C) Comments
Non-Polar
Hexane/Heptane~1.969 / 98Often used as an anti-solvent.[15]
Toluene2.4111Good for aromatic compounds, but high boiling point.[14][16]
Intermediate Polarity
Dichloromethane (DCM)9.140Volatile, good for slow evaporation.
Ethyl Acetate6.077A versatile solvent, often used in mixtures.[13][15]
Tetrahydrofuran (THF)7.666Good dissolving power, can form peroxides.
Acetone2156Highly volatile, good dissolving power.[13]
Acetonitrile37.582A polar aprotic solvent, good for many heterocycles.[17]
Polar Protic
Isopropanol (IPA)1882Can be a good choice for compounds with H-bond donors/acceptors.[15]
Ethanol24.378Similar to IPA, often used with water as a co-solvent.[14]
Methanol32.765Highly polar, may be too good a solvent unless used in a mixture.[13]
Water80.1100Used for highly polar compounds or as an anti-solvent.[14][16]

Table 1: Common solvents for crystallization screening, organized by polarity.[12][14]

Core Crystallization Protocols

Once a suitable solvent or solvent system is identified, several techniques can be employed to grow high-quality crystals. The key is to approach the supersaturation point slowly and allow the system to equilibrate.[18][19]

Protocol 1: Slow Evaporation

This is the simplest method and is effective when the compound is moderately soluble at room temperature.[20]

Methodology:

  • Dissolve the compound in a suitable solvent (e.g., DCM, ethyl acetate) in a vial or beaker to create a solution that is near saturation.

  • Loosely cover the container with a cap, parafilm with a few needle holes, or a watch glass. This allows the solvent to evaporate slowly over time.

  • Place the container in a vibration-free location.

  • Monitor the container over several hours to days. As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and crystal growth.[11]

Causality: The slow rate of evaporation is crucial. If evaporation is too rapid, the compound will precipitate out of solution quickly as an amorphous powder or very small crystals, trapping impurities.[21]

Diagram: Slow Evaporation Workflow

G cluster_workflow Slow Evaporation Workflow A Dissolve Compound in a suitable solvent to near saturation B Loosely Cover Vial (e.g., with pierced parafilm) A->B C Place in a Vibration-Free Environment B->C D Slow Solvent Evaporation Increases Concentration C->D E Supersaturation is Reached D->E F Nucleation and Crystal Growth E->F

Protocol 2: Vapor Diffusion

Vapor diffusion is one of the most effective techniques for growing high-quality single crystals from small amounts of material.[11][20] It involves two solvents: a "solvent" in which the compound is soluble, and an "anti-solvent" in which the compound is insoluble but which is miscible with the solvent.[9]

Types of Vapor Diffusion:

  • Liquid-Vapor Diffusion: The most common setup.

  • Solid-Vapor Diffusion: Less common for small molecules.

Methodology (Liquid-Vapor):

  • Dissolve the compound (2-10 mg) in a small volume (0.2-0.5 mL) of a relatively non-volatile solvent (e.g., THF, DCM, Toluene) in a small, open inner vial.[9][22]

  • Place this inner vial inside a larger, sealable outer jar or beaker.

  • Add a larger volume (2-5 mL) of a more volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.[22]

  • Seal the outer jar tightly.

  • Over time, the volatile anti-solvent will diffuse in the vapor phase into the solvent in the inner vial.[11]

  • This slow mixing decreases the solubility of the compound, leading to gradual crystallization.[11]

Causality: The slow diffusion of the anti-solvent vapor ensures that the solubility of the compound is reduced very gradually, providing ideal conditions for the formation of large, well-ordered crystals.[22]

Diagram: Vapor Diffusion Setup

G cluster_setup Vapor Diffusion Setup cluster_inner cluster_outer Jar Sealed Outer Jar Vial Inner Vial AntiSolvent 'Poor' Solvent (Anti-Solvent) Solvent Compound in 'Good' Solvent AntiSolvent->Solvent Vapor Diffusion

Protocol 3: Slow Cooling (Recrystallization)

This is a classic technique used for both purification and crystal growth, particularly on a larger scale.[5] It relies on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.[20]

Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimum amount of a suitable solvent to the flask.

  • Heat the mixture to the boiling point of the solvent while stirring until all the solid dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Insulation (e.g., wrapping in paper towels) can help slow the cooling rate.[21]

  • Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.[23]

  • Collect the crystals by vacuum filtration.

Causality: Slow cooling is paramount.[18] Rapid cooling causes the compound to precipitate quickly, trapping impurities within the crystal lattice.[19] A slow, gradual decrease in temperature allows molecules to selectively deposit onto the growing crystal surface in the most energetically favorable, ordered arrangement, excluding impurities.[18][19]

Advanced Considerations and Troubleshooting

The Role of pH

For compounds with amine functionalities like this compound, pH can be a powerful tool. The amine group can be protonated at low pH, significantly altering the molecule's solubility in aqueous or protic solvents.[20]

  • pH-Shift Crystallization: Dissolving the compound in an acidic aqueous solution (as the protonated salt) and then slowly raising the pH by adding a base can induce crystallization of the neutral form. This can be an effective method for purification.[24][25] The pH of the solution can affect crystal size and morphology.[26][27]

Co-Crystallization

If the parent compound is difficult to crystallize, forming a co-crystal with a benign "co-former" can be a viable strategy.[4] Co-formers are typically molecules that can form strong, directional intermolecular interactions (like hydrogen bonds) with the target molecule.[28]

Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not supersaturated. - Compound is too soluble. - Nucleation is inhibited.- Evaporate some solvent. - Add a small amount of anti-solvent. - Scratch the inside of the vial with a glass rod to create nucleation sites.[23] - Add a seed crystal from a previous batch.[5][29]
Oiling Out - Compound's melting point is below the solvent's boiling point. - Solution is cooling too quickly. - High concentration of impurities.- Use a lower boiling point solvent.[12] - Add more solvent to lower the saturation temperature.[21] - Ensure slower cooling.[21] - Attempt further purification before crystallization.
Formation of Powder or Tiny Needles - Crystallization is occurring too rapidly.- Reduce the rate of cooling or evaporation. - Use a slightly better solvent or a solvent mixture to slow down precipitation.[21]
Poor Yield - Too much solvent was used. - Compound is still significantly soluble at low temperatures.- Concentrate the mother liquor (the remaining solution after filtration) and cool again to obtain a second crop of crystals.[21] - Switch to a solvent system where the compound has lower solubility when cold.

Table 2: Troubleshooting guide for common crystallization problems.

Conclusion

The crystallization of this compound derivatives is a multi-faceted process that requires careful optimization of solvent, temperature, and concentration. A systematic approach, beginning with a thorough solvent screen followed by the application of techniques like slow evaporation, vapor diffusion, or slow cooling, is key to success. By understanding the principles of nucleation and crystal growth and employing methodical troubleshooting, researchers can reliably obtain high-quality crystalline material essential for advancing drug discovery and development programs.

References

The 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Scaffold: A Privileged Motif for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine core, a derivative of 7-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its intrinsic ability to form critical hydrogen bond interactions with the hinge region of protein kinases—mimicking the binding of the natural ATP substrate—makes it a highly efficient starting point for the development of potent and selective inhibitors. The strategic placement of the N1-methyl group can enhance metabolic stability and fine-tune the electronic properties of the heterocyclic system, while the 4-amino group provides a versatile vector for introducing substituents that can probe deeper into the ATP-binding pocket, thereby dictating potency and selectivity. This guide provides an in-depth look at the application of this scaffold, from synthetic strategy to biological characterization, reflecting its proven success in generating clinical candidates.

Introduction: The Strategic Advantage of the 7-Azaindole Core

The pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bioisostere of both purine and indole, granting it access to a vast array of biological targets. Its defining feature in kinase inhibitor design is the pyridine nitrogen and the pyrrole N-H group, which act as a hydrogen bond acceptor and donor, respectively. This arrangement allows for the formation of a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent ATP-competitive inhibition.[1] The N1-methylation to form the this compound scaffold serves multiple purposes: it can block potential metabolic N-dealkylation, enhance cell permeability, and modulate the pKa of the heterocyclic system, which can influence off-target activities and pharmacokinetic properties.[2] This scaffold has been successfully employed to generate inhibitors for a range of kinases implicated in oncology and inflammatory diseases, including Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).

Application in Drug Design: Targeting Key Kinase Families

The versatility of the this compound scaffold is evident in its application across different kinase families. By modifying the substituents appended to the core, researchers can achieve high levels of potency and selectivity.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is central to many autoimmune and inflammatory diseases.[3][4] Selective inhibition of JAK1 is a key therapeutic strategy. The pyrrolo[2,3-d]pyrimidine core, a close bioisostere of the pyrrolo[2,3-b]pyridine scaffold, is featured in the selective JAK1 inhibitor, Abrocitinib (PF-04965842).[1][5] The core structure engages with the kinase hinge, while substituents are optimized to achieve selectivity over other JAK isoforms, particularly JAK2, to avoid hematological side effects.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a known driver in various cancers.[6][7] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully used to develop potent FGFR inhibitors.[6] Structure-based design has enabled the optimization of substituents that occupy the hydrophobic pocket adjacent to the ATP-binding site, leading to compounds with nanomolar potency against FGFR1, 2, and 3.[6]

Data Presentation: Representative Inhibitor Activities

The following table summarizes the inhibitory activities of representative compounds utilizing the pyrrolo[2,3-b]pyridine or a closely related bioisosteric scaffold against their respective kinase targets.

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference
Compound 4h 1H-pyrrolo[2,3-b]pyridineFGFR17[6]
FGFR29[6]
FGFR325[6]
FGFR4712[6]
Abrocitinib 7H-pyrrolo[2,3-d]pyrimidineJAK129[5]
JAK2803[5]
JAK3>10,000[5]
TYK21,253[5]

Experimental Protocols

Protocol 1: Representative Synthesis of a Substituted this compound Derivative

This protocol outlines a general synthetic route adaptable for various derivatives, based on established palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry for their reliability and substrate tolerance.[2]

Workflow for Synthesis

G cluster_0 Core Synthesis cluster_1 Derivatization A 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine B This compound (Core Scaffold) A->B Reduction (e.g., H2, Raney Ni) C Halogenated Core Scaffold B->C Halogenation (e.g., NIS, NBS) D Substituted Derivative C->D Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Synthetic workflow for derivative synthesis.

Step-by-Step Methodology:

  • Synthesis of the Core Scaffold:

    • Starting Material: 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

    • Procedure: Dissolve the starting material in a suitable solvent mixture like methanol and acetic acid. Add a catalyst such as Raney Nickel. Stir the mixture under a hydrogen atmosphere for several hours (e.g., 3 hours).

    • Work-up: After the reaction is complete (monitored by TLC or LC-MS), filter the reaction mixture through celite to remove the catalyst. Neutralize the filtrate with an aqueous base (e.g., 2N NaOH) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to yield this compound.

  • Derivatization via Cross-Coupling (Example: Suzuki Coupling):

    • Halogenation: Introduce a halogen (e.g., iodine or bromine) at a desired position on the scaffold (e.g., C3-position) using an appropriate halogenating agent (e.g., N-iodosuccinimide).

    • Suzuki-Miyaura Cross-Coupling: To a mixture of the halogenated scaffold, a suitable boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., K₂CO₃, 3 equivalents), add a degassed solvent system (e.g., 1,4-dioxane/water).

    • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen) at a suitable temperature (e.g., 80-100 °C) until the starting material is consumed.

    • Purification: Cool the reaction, remove the solvent in vacuo, and partition the residue between ethyl acetate and water. The organic layer is then washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust method for determining the IC₅₀ value of a test compound against a target kinase, such as JAK1 or FGFR1, using a luminescence-based ATP detection assay (e.g., ADP-Glo™). The principle is that kinase activity leads to the conversion of ATP to ADP; the remaining ATP is then converted into a luminescent signal.[3][8]

Workflow for Kinase Inhibition Assay

G A Prepare Compound Dilutions B Add Compound and Kinase to Plate A->B C Pre-incubate (10-15 min) B->C D Add Substrate/ATP Mix (Initiate Reaction) C->D E Incubate (e.g., 60 min at 30°C) D->E F Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) G->H I Incubate (30-60 min) H->I J Measure Luminescence I->J K Data Analysis (IC50) J->K

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions into a 384-well white, opaque assay plate. Include DMSO-only wells for high control (0% inhibition) and a known potent inhibitor for low control (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT). For a JAK1 assay, this may contain ~8 nM JAK1 enzyme and 10 µM IRS1 peptide substrate.[8] For an FGFR1 assay, this may contain ~5-10 ng of FGFR1 enzyme and a suitable peptide substrate.[9]

    • Add 2.5 µL of the 2X kinase/substrate mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[3]

    • Prepare a 2X ATP solution. The concentration should be at or near the Kₘ for the specific kinase (e.g., 10-50 µM).[3][9]

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (in culture medium, final DMSO concentration <0.5%). Include a vehicle control (DMSO only). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Mechanistic Insights & Structure-Activity Relationships (SAR)

The development of potent and selective inhibitors relies on a deep understanding of how structural modifications to the scaffold affect target engagement.

The JAK/STAT Signaling Pathway

Inhibitors based on the this compound scaffold block the JAK/STAT pathway at a critical juncture. By competitively binding to the ATP pocket of JAK1, they prevent the autophosphorylation and activation of the kinase, thereby blocking the subsequent phosphorylation of STAT proteins. This prevents STAT dimerization and translocation to the nucleus, ultimately inhibiting the transcription of pro-inflammatory genes.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor Inactive JAK1_I JAK1 (Inactive) Receptor:f1->JAK1_I Recruitment JAK1_A JAK1 (Active) JAK1_I->JAK1_A Activation & Autophosphorylation STAT_I STAT (Inactive) JAK1_A->STAT_I Phosphorylation STAT_P p-STAT STAT_I->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerization DNA DNA (Target Genes) STAT_Dimer->DNA Nuclear Translocation Inhibitor Scaffold-Based Inhibitor Inhibitor->JAK1_A Inhibition Transcription Gene Transcription DNA->Transcription Cytokine Cytokine Cytokine->Receptor:f0 Binding

References

Application Notes and Protocols for Pharmacokinetic Profiling of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic potential in oncology and inflammatory diseases. Analogs of this series have demonstrated potent and selective inhibition of various kinases, making them promising candidates for further development.[1][2][3][4][5] A critical step in the preclinical development of these small molecules is the comprehensive characterization of their pharmacokinetic (PK) properties.[6][7] Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) these compounds is paramount for predicting their efficacy, safety, and dosing regimens in humans.[6][7][8]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct robust pharmacokinetic profiling of this compound analogs. The protocols outlined herein are designed to be adaptable and are grounded in established scientific principles and regulatory expectations.[9][10][11][12][13][14]

Part 1: In Vitro ADME Profiling

Early in vitro assessment of ADME properties is a cost-effective strategy to identify potential liabilities and guide the selection of the most promising candidates for in vivo studies.[15][16][17][18] These assays provide crucial data on the fundamental physicochemical and biochemical characteristics of the analogs.

Aqueous Solubility

Rationale: Poor aqueous solubility can limit oral absorption and lead to challenges in formulation development. Assessing solubility at different pH values is important as the charge state of the molecule can change throughout the gastrointestinal tract.

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Working Solutions: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 1-200 µM).

  • Assay Plate Preparation: Add the DMSO working solutions to a 96-well plate.

  • Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS.[19][20][21][22][23]

Metabolic Stability

Rationale: The rate of metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, significantly influences a drug's half-life and oral bioavailability.[16] Human liver microsomes (HLM) are a standard in vitro tool for these assessments.[17]

Protocol: Human Liver Microsomal Stability Assay

  • Reaction Mixture: In a 96-well plate, combine the test compound (typically at 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes by a drug candidate can lead to drug-drug interactions (DDIs), where the co-administration of another drug that is a substrate for the inhibited enzyme results in altered plasma concentrations and potential toxicity.[15][16]

Protocol: CYP Inhibition Assay (e.g., CYP3A4)

  • Incubation Mixture: Combine human liver microsomes, a specific CYP3A4 probe substrate (e.g., midazolam), and the test compound at various concentrations in a phosphate buffer.

  • Reaction Initiation: Add an NADPH-regenerating system to start the reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10 minutes).

  • Quenching: Stop the reaction with cold acetonitrile containing an internal standard.

  • Analysis: Quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.

  • IC50 Determination: Calculate the concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate's metabolism.

Plasma Protein Binding

Rationale: The extent of binding to plasma proteins, primarily albumin, affects the free (unbound) concentration of a drug, which is the pharmacologically active portion. High plasma protein binding can limit the distribution of a drug to its target tissues.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Sample Preparation: Add the test compound to plasma from the relevant species (e.g., human, mouse, rat).

  • RED Device Assembly: Pipette the plasma sample into the sample chamber of the RED device and an equal volume of PBS into the buffer chamber.

  • Equilibration: Incubate the device at 37°C with shaking for 4-6 hours to allow for equilibrium.

  • Sample Collection: Collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) of the drug.

Part 2: In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand the complete ADME profile of a drug candidate in a living organism and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[8][24][25]

Study Design and Animal Models

Rationale: The choice of animal species (commonly rodents like mice or rats for early studies) should be justified based on factors such as metabolic similarity to humans.[7][14][26] Both intravenous (IV) and oral (PO) administration routes are typically evaluated to determine key PK parameters like clearance, volume of distribution, and oral bioavailability.

Workflow for a Typical In Vivo PK Study:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis Formulation Formulation Preparation Animal_Acclimation Animal Acclimation & Fasting Dosing_IV IV Administration Animal_Acclimation->Dosing_IV Dosing_PO PO Administration Animal_Acclimation->Dosing_PO Blood_Collection Serial Blood Collection Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Bioanalysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Formulation and Dosing

Protocol: Vehicle Formulation for a Poorly Soluble Compound

  • Weighing: Accurately weigh the required amount of the this compound analog.

  • Solubilization: Dissolve the compound in a minimal amount of an organic solvent such as DMSO.

  • Co-solvent Addition: Add a co-solvent like PEG400 or Solutol HS 15 and mix thoroughly.

  • Aqueous Phase: Slowly add an aqueous vehicle (e.g., saline or water) while vortexing to achieve the final desired concentration and vehicle composition (e.g., 10% DMSO / 40% PEG400 / 50% water).

  • Administration: Administer the formulation to the animals via the chosen route (IV or PO) at a specified dose.[24][25]

Blood Sampling and Plasma Preparation

Protocol: Serial Blood Sampling in Mice

  • Animal Restraint: Properly restrain the mouse.

  • Blood Collection: Collect small volumes of blood (e.g., 20-30 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or submandibular vein.[25]

  • Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the plasma to clean tubes and store at -80°C until bioanalysis.[24]

Bioanalytical Method Validation and Sample Analysis

Rationale: A validated bioanalytical method is crucial for generating reliable quantitative data from in vivo studies.[9][10][11][12][27] The method must be demonstrated to be accurate, precise, selective, and stable.

Protocol: LC-MS/MS Method for Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 20 µL of plasma, add 80 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled analog).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[24]

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[20][21]

    • Detection: Use Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the analyte and internal standard.

Table 1: Example LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModePositive ESI
MRM Transition (Analyte)e.g., m/z 161.1 -> 146.1
MRM Transition (IS)e.g., m/z 164.1 -> 149.1
Collision EnergyOptimized for each transition

Part 3: Data Analysis and Interpretation

Rationale: Proper data analysis is essential to extract meaningful pharmacokinetic parameters that describe the compound's behavior in the body.

Workflow for Pharmacokinetic Data Analysis:

G cluster_input Data Input cluster_analysis Analysis cluster_output Parameter Output cluster_interpretation Interpretation Concentration_Data Plasma Concentration vs. Time Data NCA Non-Compartmental Analysis (NCA) Concentration_Data->NCA PK_Parameters Cmax, Tmax, AUC, t1/2, CL, Vd, F% NCA->PK_Parameters Interpretation Interpretation & Reporting PK_Parameters->Interpretation

Caption: Workflow for pharmacokinetic data analysis.

Key Pharmacokinetic Parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t½ (Half-life): Time required for the plasma concentration to decrease by half.

  • CL (Clearance): Volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Table 2: Hypothetical Pharmacokinetic Data for a this compound Analog

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.0830.5
AUC (ng*h/mL) 21004410
t½ (h) 2.52.8
CL (mL/min/kg) 7.9-
Vd (L/kg) 1.7-
F (%) -42

Conclusion

The systematic pharmacokinetic profiling of this compound analogs, through a combination of in vitro ADME assays and in vivo studies, is indispensable for successful drug development. The protocols and workflows detailed in this guide provide a comprehensive framework for generating high-quality, reproducible data. This information is critical for selecting lead candidates with desirable drug-like properties, enabling informed decision-making, and ultimately advancing novel therapeutics toward clinical evaluation.

References

Application of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine and its parent scaffold, 7-azaindole, in the dynamic field of cancer research.

Introduction: The Emergence of the 7-Azaindole Scaffold in Oncology

The compound this compound belongs to a class of heterocyclic compounds based on the 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole.[1][2] This scaffold is a bioisostere of indole and has become a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[2][3] Its unique structure allows it to form critical hydrogen bonds with the hinge region of various protein kinases, making it a versatile backbone for designing potent and selective inhibitors.[4][5] Research into derivatives of this scaffold has revealed a broad spectrum of antitumor activities, targeting key signaling pathways frequently deregulated in cancer.[6][7]

Core Mechanism of Action: Targeting the Cancer Kinome

The primary mechanism through which 1H-pyrrolo[2,3-b]pyridine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes are crucial regulators of cellular processes, and their hyperactivity is a hallmark of many cancers.[8][9] The 7-azaindole core serves as a foundational structure for engaging the ATP-binding pocket of these kinases.

Derivatives have been successfully designed to target a multitude of critical cancer-related kinases, including:

  • TNIK (Traf2 and Nck-interacting kinase): Implicated in colorectal cancer, inhibition of TNIK can suppress cancer cell proliferation and growth.[10]

  • CDK8 (Cyclin-dependent kinase 8): A key regulator of transcription, CDK8 is an oncogene in colorectal cancer. Its inhibition can downregulate the WNT/β-catenin signaling pathway.[11][12]

  • PI3K/AKT/mTOR Pathway: This is a central signaling pathway for cell metabolism, survival, and proliferation that is often deregulated in tumors. 7-azaindole derivatives have been developed as potent PI3K inhibitors.[6][7]

  • FGFR (Fibroblast Growth Factor Receptor): Abnormal FGFR signaling is associated with various tumors. Derivatives have shown potent, pan-FGFR inhibitory activity.[5] Specific inhibitors for isoforms like FGFR4 have been developed for hepatocellular carcinoma.[4]

  • ATM (Ataxia-Telangiectasia Mutated) Kinase: A central player in the DNA damage response (DDR), its inhibition can sensitize cancer cells to radiotherapy and other DNA-damaging agents.[13][14]

  • ULK1 (Unc-51-like kinase 1): As a key regulator of autophagy, ULK1 inhibition is a promising strategy for treating RAS-driven cancers, which rely on autophagy for survival under metabolic stress.[15]

The following diagram illustrates the central role of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting these diverse and critical cancer signaling pathways.

G cluster_scaffold Core Scaffold cluster_targets Key Kinase Targets in Cancer cluster_pathways Associated Oncogenic Pathways Scaffold 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) TNIK TNIK Scaffold->TNIK Inhibits CDK8 CDK8 Scaffold->CDK8 Inhibits PI3K PI3K Scaffold->PI3K Inhibits FGFR FGFR Scaffold->FGFR Inhibits ATM ATM Scaffold->ATM Inhibits ULK1 ULK1 Scaffold->ULK1 Inhibits WNT WNT/β-catenin Signaling TNIK->WNT CDK8->WNT PI3K_path PI3K/AKT/mTOR Signaling PI3K->PI3K_path RAS_path RAS-MAPK Signaling FGFR->RAS_path DDR DNA Damage Response ATM->DDR Autophagy Autophagy ULK1->Autophagy node_cc Colorectal Cancer WNT->node_cc node_tc Various Tumors PI3K_path->node_tc node_hcc Hepatocellular Carcinoma & other solid tumors RAS_path->node_hcc node_sens Sensitization to Radiotherapy DDR->node_sens node_ras RAS-Driven Cancers Autophagy->node_ras

Targeting Oncogenic Pathways with the 7-Azaindole Scaffold.

Application Notes: Experimental Design and Strategy

When investigating a novel derivative of this compound, a tiered approach is essential for a comprehensive evaluation. The workflow should progress from initial biochemical validation to cellular and finally to in vivo efficacy studies.

Tier 1: Biochemical and In Vitro Characterization

The initial goal is to confirm target engagement and determine the compound's potency and selectivity.

  • Kinase Inhibitory Potency (IC50 Determination): The first step is to measure the concentration of the compound required to inhibit 50% of the target kinase's activity (IC50). This is typically done using biochemical assays like radiometric assays or fluorescence-based assays.[9]

  • Kinase Selectivity Profiling: To ensure the compound is not a non-specific inhibitor and to understand potential off-target effects, it should be screened against a broad panel of kinases (kinome screening).[9] A high selectivity index is desirable for minimizing toxicity.

  • Cellular Target Engagement: It is crucial to confirm that the compound can enter cells and bind to its intended target. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding at specific kinase targets within living cells.[16]

Tier 2: Cellular Functional Assays

Once target engagement is confirmed, the next step is to assess the compound's effect on cancer cell pathophysiology.

  • Anti-Proliferative Activity (GI50/IC50): The compound's ability to inhibit the growth of cancer cell lines should be quantified. Assays like CCK-8, SRB, or CellTiter-Glo® are standard methods.[6] It is critical to test a panel of cell lines, including those known to be dependent on the target kinase.

  • Target Pathway Modulation (Western Blotting): To confirm the mechanism of action, researchers should measure the phosphorylation status of downstream substrates of the target kinase. For example, for a PI3K inhibitor, one would expect to see a decrease in phosphorylated AKT (p-AKT).[4]

  • Phenotypic Assays: Depending on the target, further assays can provide deeper insights. These may include cell cycle analysis (for CDK inhibitors), apoptosis assays (Annexin V staining), or cell migration and invasion assays.[5][11]

The following diagram outlines a typical experimental workflow for evaluating a novel 7-azaindole derivative.

G cluster_tier1 Tier 1: Biochemical & In Vitro Validation cluster_tier2 Tier 2: Cellular Functional Assays cluster_tier3 Tier 3: In Vivo Efficacy a Compound Synthesis (e.g., 1-Methyl-1H-pyrrolo [2,3-b]pyridin-4-amine derivative) b Biochemical Kinase Assay (Determine IC50) a->b c Kinome Selectivity Screening b->c d Cellular Target Engagement (e.g., NanoBRET) c->d e Cell Proliferation Assay (e.g., CCK-8) d->e f Western Blot Analysis (Pathway Modulation) e->f g Phenotypic Assays (Apoptosis, Cell Cycle, etc.) f->g h Pharmacokinetic (PK) Studies g->h i Xenograft Tumor Model (Efficacy Studies) h->i j Toxicity Assessment i->j

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (a derivative of 7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges that can lead to low yields and provide evidence-based solutions to enhance the efficiency and success of your experiments.

Troubleshooting Guide: Overcoming Low Yields

Low yields can be a significant impediment in multi-step organic synthesis. Below are common issues encountered during the synthesis of this compound, along with detailed troubleshooting strategies.

Question 1: My overall yield is consistently low after the final reduction step. What are the likely causes and how can I improve it?

Low yield in the final reduction of 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine to the desired amine is a common bottleneck. Several factors could be at play.

Possible Causes & Solutions:

  • Incomplete Reduction: The reduction of the nitro group may not be proceeding to completion.

    • Catalyst Activity: The activity of your catalyst (e.g., Raney Nickel) is crucial. Ensure you are using a fresh, active batch. If you suspect catalyst deactivation, consider increasing the catalyst loading or using a different catalyst such as Palladium on carbon (Pd/C).

    • Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and that you are using an adequate and consistent hydrogen pressure. A balloon pressure of hydrogen is often sufficient, but for stubborn reductions, a Parr shaker or a similar hydrogenation apparatus may be necessary to increase the pressure.

    • Reaction Time & Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be beneficial, but be cautious of potential side reactions.

  • Product Degradation: The resulting amine can be sensitive to oxidation or other degradation pathways, especially during workup and purification.

    • Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Prompt Purification: Purify the product as quickly as possible after the reaction is complete. Leaving the crude product exposed to air and light for extended periods can lead to decomposition.

  • Sub-optimal Reaction Conditions: The choice of solvent and acid can significantly impact the reaction's efficiency.

    • Solvent System: Methanol is a commonly used solvent for this reduction. However, if you are experiencing issues, you might consider a co-solvent system. Acetic acid is often added to facilitate the reaction.[1]

    • Acid Concentration: The concentration of acetic acid can be critical. Too little may result in a slow reaction, while too much can lead to side reactions or difficulties in neutralization during workup.

A Proven High-Yield Protocol for the Reduction Step:

A reported high-yield synthesis involves dissolving 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in a mixture of methanol and acetic acid, followed by the addition of Raney Nickel as a catalyst. The reaction is then stirred under a hydrogen atmosphere for approximately 3 hours.[1] This method has been reported to yield the desired this compound in up to 99% yield.[1]

Question 2: I am observing multiple spots on my TLC plate after the N-methylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine. What are the potential side products and how can I favor the desired N1-methylation?

The N-methylation of the 7-azaindole scaffold can be challenging due to the presence of two nitrogen atoms (N1 and N7) that can potentially be alkylated.

Understanding the Reactivity:

The pyrrole nitrogen (N1) is generally more nucleophilic than the pyridine nitrogen (N7) in 7-azaindole. However, the reaction conditions can influence the selectivity.

Troubleshooting Strategy:

  • Choice of Base: A strong, non-nucleophilic base is preferred to deprotonate the N1 position selectively. Sodium hydride (NaH) is a common and effective choice. The use of a weaker base may lead to incomplete deprotonation and a mixture of products.

  • Reaction Temperature: Perform the deprotonation at a low temperature (e.g., 0 °C) to control the reaction and then allow it to slowly warm to room temperature after the addition of the methylating agent (e.g., methyl iodide). This can help minimize side reactions.

  • Methylating Agent: Methyl iodide is a standard reagent for this transformation. Ensure it is fresh and free of acidic impurities.

  • Purification: Careful column chromatography is often necessary to separate the desired N1-methylated product from any N7-methylated isomer and unreacted starting material.

Illustrative Workflow for Selective N-Methylation:

Caption: Workflow for selective N1-methylation of 4-chloro-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core structure?

The synthesis of this and related 7-azaindole derivatives typically involves a multi-step approach. Key strategies include:

  • Building the 7-Azaindole Core: Many syntheses start with a substituted pyridine precursor and build the pyrrole ring onto it.

  • Functionalization of a Pre-existing 7-Azaindole: A common approach is to start with a commercially available 7-azaindole and introduce the required functional groups. This often involves halogenation of the ring followed by palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination to install the desired substituents.[2][3]

  • Final Step Amination: A robust method involves the reduction of a 4-nitro precursor to the corresponding 4-amino group, which is often the final step in the synthesis.[1]

Q2: Which purification techniques are most effective for this compound?

The purification method of choice depends on the scale of the reaction and the nature of the impurities.

  • Silica Gel Column Chromatography: This is the most common method for purifying research-scale quantities. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1]

  • Recrystallization: If a high-purity solid is obtained, recrystallization can be an effective final purification step to remove minor impurities and obtain crystalline material.

  • Preparative HPLC: For very high purity requirements or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: Are there any known stability issues with this compound?

Aromatic amines can be susceptible to oxidation, which can lead to discoloration (often turning brown or purple) and the formation of impurities over time. It is recommended to store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to ensure long-term stability.

Comparative Table of Synthetic Parameters for 7-Azaindole Functionalization

The following table summarizes common reaction conditions for key transformations in the synthesis of substituted 7-azaindoles, which can be adapted for the synthesis of this compound.

Transformation Catalyst/Reagent Base Solvent Temperature Typical Yield Reference
Suzuki-Miyaura Coupling Pd(PPh₃)₄ or Pd₂(dba)₃K₂CO₃ or Cs₂CO₃Dioxane/Water80-100 °CGood to Excellent[3][4]
Buchwald-Hartwig Amination Pd(OAc)₂ with a phosphine ligand (e.g., BINAP)Cs₂CO₃ or NaOtBuDioxane or Toluene100-110 °CModerate to Good[2][5]
N-Methylation Methyl IodideNaHDMF or THF0 °C to RTGood[2]
Nitro Group Reduction Raney Nickel or Pd/C-Methanol/Acetic AcidRoom TemperatureExcellent[1]

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and resolving low yield issues in your synthesis.

Troubleshooting_Yield cluster_step1 Problem Identification cluster_step2 Troubleshooting Specific Steps cluster_step3 Potential Solutions start Low Yield of this compound check_starting_material Are starting materials pure? start->check_starting_material check_reaction_monitoring Was reaction monitored to completion (TLC/LC-MS)? check_starting_material->check_reaction_monitoring low_yield_methylation Low yield in N-methylation? check_reaction_monitoring->low_yield_methylation low_yield_coupling Low yield in cross-coupling? check_reaction_monitoring->low_yield_coupling low_yield_reduction Low yield in nitro reduction? check_reaction_monitoring->low_yield_reduction solution_methylation Optimize base, temperature, and methylating agent. low_yield_methylation->solution_methylation solution_coupling Screen catalysts, ligands, bases, and solvents. low_yield_coupling->solution_coupling solution_reduction Check catalyst activity, hydrogen source, and reaction time. low_yield_reduction->solution_reduction solution_purification Optimize chromatography conditions or consider recrystallization. solution_methylation->solution_purification solution_coupling->solution_purification solution_reduction->solution_purification

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Improving the solubility of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Improving the Solubility of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine for In Vitro Assays

Introduction

Welcome to the technical support guide for this compound. This molecule belongs to the pyrrolopyridine class, a scaffold of significant interest in medicinal chemistry, often explored for its potential as an enzyme inhibitor.[1] Like many heterocyclic amines under investigation in drug discovery, this compound can present solubility challenges in the aqueous environments required for in vitro biological assays.[2] Inaccurate concentration due to precipitation can lead to misleading results, such as underestimated potency or false negatives.

This guide provides a logical, step-by-step framework for troubleshooting and overcoming these solubility issues. We will move from fundamental principles and common pitfalls to advanced, practical protocols, ensuring the integrity and reproducibility of your experimental data.

Section 1: Understanding the Molecule's Behavior

Q1: What are the key physicochemical properties of this compound that dictate its solubility?

To effectively solubilize a compound, we must first understand its inherent chemical nature. The structure contains both lipophilic (fat-soluble) and hydrophilic (water-soluble) features that are in a delicate balance.

The key lies in its amine functional group, which makes the compound a weak base.[3] This means its charge state—and therefore its aqueous solubility—is highly dependent on the pH of the solution.[4][5] At a neutral pH, the molecule is uncharged and less soluble. In an acidic environment, the amine group can accept a proton (H+) to become a positively charged cation, which is significantly more soluble in polar solvents like water.[3][6]

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular Formula C₈H₉N₃-
Molecular Weight 147.18 g/mol Low molecular weight is generally favorable.[1][7]
Predicted cLogP 1.1555A positive value indicates some lipophilicity, suggesting it prefers a non-polar environment over water.[7]
Topological Polar Surface Area (TPSA) 43.84 ŲThis moderate TPSA suggests the molecule has polar features that can interact with water.[7]
Hydrogen Bond Donors 1The amine group can donate a hydrogen bond to water.[7]
Hydrogen Bond Acceptors 3The three nitrogen atoms can accept hydrogen bonds from water.[7]
Chemical Nature Weakly BasicThis is the most critical property to leverage. Solubility will increase dramatically in acidic conditions (lower pH).[3][5]

Section 2: The Standard Workflow and Common Pitfalls

Q2: I dissolved my compound in 100% DMSO and it looked clear, but it precipitated immediately when I added it to my aqueous assay buffer. What went wrong?

This is the most common issue researchers face and is often referred to as "crashing out" or precipitation upon dilution.[8][9]

The Causality:

  • Excellent DMSO Solubility: this compound, like many lipophilic compounds, is highly soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO).[10][11] In its pure form, DMSO effectively surrounds the molecule, keeping it in solution.

  • Poor Aqueous Solubility: However, the compound has a much lower intrinsic solubility in water or aqueous buffers (e.g., PBS, cell culture media).[2]

  • Solvent Shift: When you add the concentrated DMSO stock to the aqueous buffer, you are drastically changing the solvent environment. The DMSO concentration plummets, and water becomes the dominant solvent. Water molecules cannot effectively solvate the neutral, lipophilic compound, causing the molecules to aggregate and precipitate out of solution.[8][9]

This process invalidates the experiment because the actual concentration of the compound available to interact with the biological target is unknown and far lower than the calculated nominal concentration.

compound_soluble Compound in 100% DMSO (Clear Solution) dilution Dilution into Aqueous Buffer compound_soluble->dilution Step 1 solvent_shift Solvent Environment Shifts (>99% Aqueous) dilution->solvent_shift Step 2 solubility_limit Aqueous Solubility Limit is Exceeded solvent_shift->solubility_limit Step 3 precipitation Compound Precipitates (Cloudy Suspension) solubility_limit->precipitation Result

Workflow showing how a DMSO-soluble compound precipitates upon aqueous dilution.

Section 3: A Systematic Approach to Solubilization

Follow these troubleshooting steps sequentially, starting with the simplest and most effective method.

Q3: What is the first and most direct strategy to prevent my compound from precipitating in aqueous buffer?

Strategy 1: pH Adjustment

Leveraging the compound's basicity is the most powerful initial approach. By lowering the pH of the final assay solution, you protonate the amine, forming a charged salt that is vastly more water-soluble.[3][5]

Experimental Protocol 3.1: Preparing an Acidified Stock Solution

This protocol creates a salt of your compound in situ within the DMSO stock, which can then be diluted into a neutral buffer.

  • Objective: To prepare a 10 mM stock solution of this compound as its hydrochloride salt in DMSO.

  • Materials:

    • This compound powder (MW: 147.18)

    • High-purity DMSO

    • 2 M Hydrochloric Acid (HCl) in water or a 1 M solution of HCl in diethyl ether.

  • Procedure:

    • Weigh out 1.47 mg of the compound and place it in a sterile microcentrifuge tube.

    • Add 995 µL of 100% DMSO to the tube. Mix thoroughly by vortexing or sonication until the solid is fully dissolved.

    • Add 5 µL of 2 M HCl to the DMSO solution. This provides a 1:1 molar ratio of HCl to your compound, which is sufficient to protonate the primary amine.

    • Vortex the solution thoroughly. This is now your 10 mM acidified stock solution. Store appropriately (typically at -20°C or -80°C, protected from light).

  • Validation: When you dilute this stock into your pH 7.4 assay buffer, the pre-formed salt should remain soluble. Always perform a visual check by preparing a test dilution at your highest final concentration.

Q4: My assay is highly pH-sensitive, or the acidified stock still shows some precipitation. What is the next best option?

Strategy 2: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that act as "molecular buckets" to enhance the solubility of lipophilic molecules.[12] They have a hydrophobic interior cavity that encapsulates the drug molecule and a hydrophilic exterior that allows the entire complex to dissolve in water.[13][14] For kinase inhibitors and similar compounds, modified β-cyclodextrins are particularly effective.[15][16]

Experimental Protocol 4.1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses HP-β-CD to create a soluble inclusion complex.

  • Objective: To prepare a working solution of the compound using HP-β-CD as a solubilizing excipient.

  • Materials:

    • 10 mM stock solution of the compound in 100% DMSO (prepared without acid).

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) powder.

    • Your final aqueous assay buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare a 10% (w/v) HP-β-CD solution in your assay buffer. To do this, dissolve 1 g of HP-β-CD powder in 10 mL of buffer. Warm slightly (to ~37°C) and stir until fully dissolved. Filter-sterilize this solution.

    • Determine the volume of your final assay solution. For example, let's say you need 1 mL of a 10 µM final compound concentration.

    • In a sterile tube, add 999 µL of the 10% HP-β-CD solution.

    • While vortexing the HP-β-CD solution, slowly add 1 µL of your 10 mM DMSO stock. Crucially, add the DMSO stock to the cyclodextrin solution, not the other way around.

    • Continue to vortex for 1-2 minutes to allow for the formation of the inclusion complex.

  • Validation: The resulting solution should be clear. Always include a vehicle control containing the same final concentration of HP-β-CD and DMSO in your experiment, as excipients can sometimes have minor biological effects.[17]

Q5: I'm still having issues. How do I optimize my stock concentration and dilution technique?

Strategy 3: Optimizing Dilution Parameters

The physical process of dilution matters. A high concentration of compound in a small drop of DMSO, when added to buffer, can create a temporary, localized supersaturation that seeds precipitation before the molecules have a chance to disperse.[9]

Table 2: Impact of DMSO Stock Concentration on Final Assay Conditions

Stock ConcentrationVolume of Stock for 1 mL Final Volume (10 µM)Final DMSO %Potential Issue
1 mM10 µL1.0%May be toxic to sensitive cells.[18][19]
10 mM 1 µL 0.1% Generally ideal; balances low DMSO with minimal precipitation risk. [20]
50 mM0.2 µL0.02%Very low DMSO, but the high stock concentration increases the risk of precipitation upon addition.[9]

Experimental Protocol 5.1: Best Practices for Serial and Final Dilutions

  • Objective: To minimize precipitation during the dilution step.

  • Best Practices:

    • Work with an intermediate stock: Avoid diluting directly from a very high concentration (e.g., 50-100 mM) stock into your final buffer. Make an intermediate dilution first (e.g., from 50 mM to 5 mM in DMSO).

    • Add stock to buffer: Always add the small volume of concentrated DMSO stock to the larger volume of aqueous buffer.

    • Mix vigorously: Add the DMSO stock to the side of the tube above the liquid level of the buffer, then cap and vortex immediately and vigorously. Alternatively, add the stock dropwise to the buffer while it is actively being vortexed. This promotes rapid dispersal.[18]

    • Temperature: Ensure your buffer is at room temperature or 37°C. Cold buffers can decrease the solubility of many compounds.

Section 4: Essential Validation and Controls

Q6: How can I be certain my compound is truly dissolved?

Visual inspection is the first and most important check. Any sign of cloudiness, haziness, or visible precipitate means your compound is not fully in solution. For a more rigorous check, you can centrifuge a sample of your final working solution at high speed (e.g., >14,000 x g) for 15 minutes. If a pellet is visible, the compound has precipitated.

Q7: What controls are mandatory when using these solubilization methods?

Your results are only as good as your controls. Failure to include the proper vehicle control can lead to misinterpretation of data.

  • Vehicle Control: This is the cornerstone of a valid experiment. The vehicle control must contain the exact same concentration of all solubilizing agents as your test samples, but without the compound.

    • If using acidified stock: Your vehicle is buffer + the same final % of DMSO + the same final concentration of HCl.

    • If using cyclodextrin: Your vehicle is buffer + the same final % of DMSO + the same final % of HP-β-CD.

  • Solvent Tolerance Test: Before running a large experiment, it is wise to test your specific cell line's tolerance to the vehicle. Create a dose-response curve with the vehicle alone to identify the maximum concentration that does not impact cell viability or the assay endpoint. Most cell lines tolerate 0.5% DMSO, but this must be confirmed empirically.[18][19][20][21]

Section 5: Summary Decision Workflow

Use the following flowchart to guide your solubilization strategy for this compound.

start_node Start: Prepare 10 mM Stock in 100% DMSO decision1 Dilute to final conc. in assay buffer. Does it precipitate? start_node->decision1 success1 Success! Proceed with experiment. Use appropriate vehicle control. decision1->success1 No ph_strategy Strategy 1: Prepare Acidified Stock (Protocol 3.1) decision1->ph_strategy Yes decision2 Dilute acidified stock. Does it still precipitate or is assay pH-sensitive? ph_strategy->decision2 success2 Success! Proceed with experiment. Use acidified vehicle control. decision2->success2 No cd_strategy Strategy 2: Use Cyclodextrin (Protocol 4.1) decision2->cd_strategy Yes decision3 Prepare with HP-β-CD. Is it soluble now? cd_strategy->decision3 success3 Success! Proceed with experiment. Use CD + DMSO vehicle control. decision3->success3 Yes optimize_strategy Strategy 3: Optimize Dilution (Protocol 5.1) & Re-evaluate concentration decision3->optimize_strategy No

Decision workflow for solubilizing this compound.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine and its analogs. This scaffold holds significant therapeutic promise, but like many heterocyclic amine series, achieving optimal cell entry can be a substantial hurdle. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to navigate common experimental issues and enhance your research outcomes.

Part 1: Foundational Understanding & Initial Assessment (FAQs)

This section addresses fundamental questions regarding the permeability of this specific compound class.

Q1: What are the key physicochemical properties of this compound compounds that typically influence their cell permeability?

A1: The cell permeability of any compound, including this series, is governed by a combination of physicochemical properties. Key determinants include:

  • Lipophilicity (LogP): This measures a compound's affinity for a lipid-like environment versus an aqueous one. While a higher LogP can favor membrane partitioning, an excessive value can lead to poor aqueous solubility or non-specific binding.[1][2]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. A lower PSA is generally correlated with better passive diffusion across cell membranes.[3]

  • Molecular Weight (MW): Smaller molecules tend to permeate more readily. As a general guideline, a molecular weight under 500 Da is often preferred for oral bioavailability.[4]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences the energy required for a compound to shed its water shell and enter the lipid bilayer of the cell membrane.[2][5]

  • pKa: The ionization state of the molecule at physiological pH (around 7.4) is critical. The pyrrolopyridine core contains basic nitrogen atoms, and the charge of the molecule at different pH values will significantly impact its ability to cross membranes.

These factors are often considered within frameworks like Lipinski's "Rule of Five" to predict a compound's potential for oral bioavailability.[6]

Q2: I've just synthesized a new analog in this series. What initial assays should I run for a baseline permeability assessment?

A2: A tiered approach is recommended for an efficient and cost-effective assessment of permeability.[7]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): Start with PAMPA. This is a high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane.[8][9][10] It's a quick and inexpensive way to determine if your compound has favorable intrinsic permeability.

  • Caco-2 Cell Permeability Assay: If the compound shows promise in PAMPA, the next step is to use a more biologically relevant model like the Caco-2 cell assay.[11][12] These cells, derived from human colorectal adenocarcinoma, form a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[13] This assay provides insights into both passive diffusion and active transport mechanisms.[9]

Q3: My compound has a high cLogP, suggesting good lipophilicity, but still shows poor permeability. What could be the reason?

A3: This is a common and often perplexing issue. High lipophilicity alone does not guarantee high permeability. Several factors could be at play:

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[14][15][16] These proteins are expressed on the cell surface and actively pump substrates out of the cell, leading to low intracellular accumulation despite good passive diffusion characteristics.[17]

  • Poor Aqueous Solubility: Even with high lipophilicity, the compound must be sufficiently soluble in the aqueous environment adjacent to the cell membrane to be available for partitioning into the lipid bilayer. Poor solubility can lead to artificially low permeability readings.[18][19]

  • Molecular Rigidity and Conformation: A rigid molecular structure might prevent the compound from adopting the necessary conformation to efficiently pass through the membrane.

  • Metabolism: The compound could be rapidly metabolized by enzymes present in the cell model (e.g., Caco-2 cells), leading to a lower measured concentration of the parent compound on the receiver side.[13]

Part 2: In-Depth Troubleshooting for Common Experimental Issues

This section provides detailed, step-by-step guidance for specific experimental challenges.

Scenario 1: Low Apparent Permeability (Papp) in Caco-2 Assays

Q4: My apparent permeability (Papp) value is consistently below 1 x 10⁻⁶ cm/s in my Caco-2 assay. How can I determine if this is due to poor passive diffusion or active efflux?

A4: Differentiating between poor passive permeability and active efflux is a critical step in troubleshooting. A bi-directional Caco-2 assay is the standard method for this investigation.[13]

Troubleshooting Workflow:

  • Perform a Bi-directional Caco-2 Assay: Measure the transport of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[12]

  • Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of the Papp in the B-A direction to the Papp in the A-B direction (ER = Papp(B-A) / Papp(A-B)).[11]

  • Interpret the Results:

    • An ER > 2 is a strong indication that your compound is a substrate for an active efflux transporter.[11][13]

    • An ER ≤ 2 suggests that poor passive diffusion is the likely cause of the low Papp value.

  • Confirm with Efflux Pump Inhibitors: To further confirm efflux, repeat the bi-directional assay in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143 or fumitremorgin C).[11][13] A significant increase in the A-B Papp and a decrease in the ER in the presence of an inhibitor confirms the involvement of that specific transporter.[17]

Experimental Protocol: Bi-directional Caco-2 Permeability Assay [20][21]

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should typically be between 300-500 Ω·cm².[11] Additionally, a Lucifer Yellow rejection assay can be performed to confirm the absence of leaks.

  • Dosing:

    • A-B Transport: Add the test compound solution to the apical (upper) chamber and a compound-free buffer to the basolateral (lower) chamber.

    • B-A Transport: Add the test compound solution to the basolateral chamber and a compound-free buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the Papp values for both directions using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of permeation

      • A = surface area of the membrane

      • C₀ = initial concentration in the donor chamber

Data Presentation: Example of Efflux Identification

ConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
Compound Alone0.55.010.0
Compound + Verapamil (P-gp inhibitor)2.55.22.1

In this example, the high ER of 10 is significantly reduced in the presence of a P-gp inhibitor, strongly suggesting the compound is a P-gp substrate.

Visualization: Caco-2 Efflux Troubleshooting Workflow

G start Low Papp in Caco-2 Assay bidirectional_assay Perform Bi-directional (A-B and B-A) Assay start->bidirectional_assay calculate_er Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) bidirectional_assay->calculate_er decision ER > 2? calculate_er->decision efflux Active Efflux Likely decision->efflux Yes passive Poor Passive Permeability Likely decision->passive No inhibitor_assay Confirm with Efflux Pump Inhibitors (e.g., Verapamil) efflux->inhibitor_assay result Increased A-B Papp and Decreased ER? inhibitor_assay->result confirm_efflux Efflux Confirmed result->confirm_efflux

Caption: Decision tree for diagnosing the cause of low Caco-2 permeability.

Scenario 2: High Compound Binding or Low Recovery

Q5: I'm observing low mass balance (<80% recovery) in my permeability assay. What are the likely causes and how can I fix this?

A5: Low mass balance can confound permeability data and should be addressed.[13] The most common culprits are non-specific binding, intracellular accumulation, and metabolism.

Troubleshooting Steps:

  • Assess Non-Specific Binding: Run the experiment using a cell-free plate to determine if your compound is binding to the plasticware. If significant binding is observed, consider using low-binding plates.

  • Quantify Intracellular Accumulation: At the end of the permeability experiment, lyse the Caco-2 cells and quantify the amount of compound within the cells. High intracellular concentrations suggest that the compound is entering the cells but may be trapped or not efficiently crossing to the other side.

  • Investigate Metabolism: Analyze the cell lysate and receiver compartment samples for the presence of metabolites. The appearance of new peaks corresponding to potential metabolites in your analytical run indicates that your compound is being metabolized by the Caco-2 cells.

Scenario 3: Inconsistent or Highly Variable Results

Q6: My permeability results for the same compound are highly variable between experiments. What are the critical parameters to control?

A6: Reproducibility is key to reliable data. The most critical factor for consistency in Caco-2 assays is the quality and integrity of the cell monolayer.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Use a consistent cell passage number, seeding density, and duration of culture (typically 21 days) for all experiments.

  • Rigorously Monitor Monolayer Integrity:

    • TEER Measurement: Always measure TEER before and after each experiment. Discard any wells that do not meet your established TEER criteria (e.g., >300 Ω·cm²).[11]

    • Lucifer Yellow Assay: Include Lucifer Yellow, a fluorescent molecule that cannot cross intact cell monolayers, as a negative control in every assay. High levels of Lucifer Yellow in the receiver compartment indicate a leaky monolayer, and data from that well should be excluded.

  • Ensure Compound Solubility: Visually inspect your dosing solutions for any precipitation. If solubility is an issue, you may need to reduce the compound concentration or use a small percentage of a co-solvent like DMSO, ensuring the final concentration does not affect monolayer integrity.

Visualization: Assay Quality Control Workflow

G start Start of Experiment culture Culture Caco-2 cells on Transwell inserts start->culture teer_pre Measure Pre-Experiment TEER culture->teer_pre teer_check TEER > 300 Ω·cm²? teer_pre->teer_check proceed Proceed with Permeability Assay teer_check->proceed Yes discard Discard Well teer_check->discard No lucifer_yellow Include Lucifer Yellow Control proceed->lucifer_yellow assay_end End of Experiment lucifer_yellow->assay_end teer_post Measure Post-Experiment TEER assay_end->teer_post analyze Analyze Results teer_post->analyze

Caption: Workflow for ensuring Caco-2 assay quality and reproducibility.

Part 3: Strategies for Improving Cell Permeability

Q7: My compound is a confirmed P-gp substrate. What medicinal chemistry strategies can I employ to overcome this?

A7: Overcoming P-gp-mediated efflux is a common challenge in drug discovery. Several medicinal chemistry strategies can be employed:[22][23][24]

  • Reduce Hydrogen Bond Donors: P-gp substrates often have a higher number of hydrogen bond donors. Masking or removing these functional groups can reduce recognition by the transporter.

  • Increase Molecular Flexibility: While seemingly counterintuitive, sometimes increasing the number of rotatable bonds can disrupt the optimal conformation for P-gp binding.

  • Modify Lipophilicity and PSA: Fine-tuning the balance of lipophilicity and polar surface area can move the compound out of the physicochemical space favored by P-gp.

  • Introduce a Basic Center: Increasing the basicity of the molecule can sometimes reduce its affinity for P-gp.[23]

  • Prodrug Approach: A prodrug strategy can be used to temporarily mask the structural features recognized by P-gp. Once inside the cell, the prodrug is cleaved to release the active compound.[4]

Q8: Are there formulation-based approaches to improve the apparent permeability of my compound for in vitro testing?

A8: Yes, formulation strategies can be very effective, particularly if poor aqueous solubility is limiting your permeability measurements.[18][25][26]

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as DMSO, can improve the solubility of your compound in the donor solution.[19][27] However, it is crucial to ensure the solvent concentration is low enough (typically <1%) to not disrupt the integrity of the cell monolayer.

  • Solubilizing Excipients: The use of cyclodextrins or surfactants can increase the apparent solubility of a compound.[18][19] These agents form complexes with the drug molecule, increasing its concentration in the aqueous donor phase. It's important to note that these excipients can also sometimes directly affect membrane permeability or transporter function, so appropriate controls are necessary.[18]

References

Technical Support Center: Minimizing Off-Target Effects of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine-based inhibitors. This scaffold is the core of numerous kinase inhibitors, most notably Janus Kinase (JAK) inhibitors like Tofacitinib, which are pivotal in studying and treating inflammatory diseases.

However, a common challenge in kinase inhibitor research is managing off-target effects, which can confound experimental results and lead to adverse effects in clinical applications.[1][2][3] This guide provides in-depth, question-and-answer-based troubleshooting advice and FAQs to help you design rigorous experiments, interpret your data accurately, and minimize the impact of off-target activity.

Part 1: Frequently Asked Questions (FAQs)

Here we address foundational questions regarding the selectivity and use of this compound inhibitors.

Q1: What are the primary molecular targets of this inhibitor class and what are the known off-targets?

A1: The this compound scaffold is a highly versatile ATP-competitive pharmacophore. Its primary targets are protein kinases, particularly the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2). Tofacitinib, a well-known example, potently inhibits JAK1, JAK2, and JAK3.

However, due to the conserved nature of the ATP-binding pocket across the human kinome, off-target interactions are common.[2] Known off-targets for inhibitors based on this scaffold can include other kinases and, in some cases, non-kinase proteins.[4] For instance, studies on Tofacitinib and the structurally related inhibitor Baricitinib have identified off-target interactions with kinases like Casein Kinase 2 (CK2-α2) and Dual Leucine Zipper Kinase (MAP3K12), among others, through computational predictions and in-vitro assays.[5][6][7][8]

Q2: How can I be sure my observed cellular phenotype is due to on-target inhibition and not an off-target effect?

Here are the key validation strategies:

  • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same kinase but has a different chemical scaffold.[9] If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.

  • Perform Rescue Experiments: If possible, express a version of the target kinase that is mutated to be resistant to the inhibitor. If the inhibitor's effect is on-target, this resistant mutant should "rescue" the cells from the inhibitor-induced phenotype.

  • Correlate Target Engagement with Phenotype: Perform a dose-response curve for both target inhibition (e.g., measuring phosphorylation of a direct substrate via Western blot) and the cellular phenotype. A strong correlation between the IC50 for target engagement and the EC50 for the phenotype suggests an on-target mechanism.[9]

  • Leverage Genetic Tools: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target kinase. The resulting phenotype should mimic the effect of the inhibitor.

Q3: My inhibitor is potent in a biochemical (enzymatic) assay, but weak in my cell-based assay. What's going on?

A3: This is a frequent and multifaceted issue. The discrepancy between biochemical potency (like IC50) and cellular efficacy (like EC50) can stem from several factors:

  • Cell Permeability: The inhibitor may have poor physicochemical properties that prevent it from efficiently crossing the cell membrane to reach its intracellular target.[9]

  • High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The concentration of ATP in a cell (1-10 mM) is much higher than that used in many biochemical assays. This high level of the natural competitor (ATP) can significantly reduce the apparent potency of your inhibitor in a cellular context.[10][11]

  • Protein Binding: The inhibitor may bind to other cellular proteins, like plasma proteins in the culture medium or abundant intracellular proteins, reducing the free concentration available to engage the target kinase.

  • Drug Efflux Pumps: Cells can actively pump the inhibitor out using transporters like P-glycoprotein (MDR1), lowering its effective intracellular concentration.

  • Inhibitor Degradation: The compound may be metabolized and degraded by cellular enzymes.[9]

To troubleshoot, consider performing cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm the inhibitor is binding to its target inside the cell.[12][13][14][15][16]

Part 2: Troubleshooting Guides

This section provides structured workflows to address specific experimental problems.

Guide 1: Inconsistent or Non-reproducible Western Blot Results

Problem: You are using a this compound inhibitor to block a signaling pathway, but your Western blot data for downstream protein phosphorylation is highly variable.

Troubleshooting Workflow:

start Inconsistent Western Blot Data q1 Are experimental conditions consistent? start->q1 sol1 Standardize cell density, inhibitor concentration, DMSO vehicle %, and incubation times. q1->sol1 No q2 Is the inhibitor stable and active? q1->q2 Yes sol1->q2 sol2 Prepare fresh inhibitor stocks. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles. q2->sol2 No q3 Is the antibody quality sufficient? q2->q3 Yes sol2->q3 sol3 Validate antibody with positive and negative controls (e.g., knockout/knockdown cell lysates). q3->sol3 No q4 Have you performed a dose-response & time-course? q3->q4 Yes sol3->q4 sol4 Determine optimal inhibitor concentration and time point for target modulation. q4->sol4 No end Consistent Data Achieved q4->end Yes sol4->end

Caption: Troubleshooting Western Blot Variability.

Causality Explained:

  • Consistency is Key: Minor variations in cell confluence or treatment times can dramatically alter signaling pathway activation, leading to inconsistent phosphorylation signals.[9]

  • Inhibitor Integrity: Small molecule inhibitors can degrade in solution, especially when stored improperly or subjected to multiple freeze-thaw cycles. Using fresh dilutions from a stable stock is crucial.[9]

  • Antibody Validation: An antibody that produces a weak or non-specific signal is a common source of error. Always validate your antibodies using appropriate controls.[17]

  • Dose and Time Dynamics: The effect of a kinase inhibitor is not instantaneous and is highly dependent on concentration. A full dose-response and time-course experiment is essential to identify the optimal window for observing the desired effect.[9]

Guide 2: Distinguishing On-Target vs. Off-Target Phenotypes

Problem: Your inhibitor induces a cellular phenotype (e.g., apoptosis, differentiation), but you are unsure if it's mediated by your intended kinase target or an unknown off-target.

Experimental Workflow:

phenotype Observed Cellular Phenotype step1 Step 1: Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) phenotype->step1 step2 Step 2: Perform Kinome-Wide Selectivity Profiling step1->step2 step3 Step 3: Orthogonal Validation step2->step3 sub3a Use Structurally Unrelated Inhibitor sub3b Genetic Knockdown/Knockout (siRNA, CRISPR) sub3c Rescue with Resistant Mutant step4 Step 4: Synthesize Data on_target Conclusion: High Confidence in On-Target Effect step4->on_target All data points to primary target off_target Conclusion: Phenotype Likely Off-Target Mediated step4->off_target Discrepancies found or profiling reveals potent off-target sub3a->step4 sub3b->step4 sub3c->step4

Caption: Workflow for Validating On-Target Effects.

Causality Explained:

  • Target Engagement is Prerequisite: Before assessing off-targets, you must first confirm that your inhibitor actually binds its intended target in the complex environment of a living cell. Techniques like CETSA or NanoBRET provide this direct evidence.[12][18]

  • Kinome Profiling Reveals the Landscape: Kinase inhibitor selectivity is rarely absolute. A broad, quantitative kinase screen (profiling against hundreds of kinases) is the gold standard for identifying potential off-targets.[18][19][20][21] This reveals which other kinases are inhibited at concentrations relevant to your experiment.

  • Orthogonal Methods Provide Confidence: Relying on a single chemical probe is risky. By using different chemical matter (another inhibitor) and genetic perturbations (like CRISPR), you can build a much stronger case that the phenotype is truly linked to the target, not a quirk of the specific compound you are using.[22]

Part 3: Key Experimental Protocols

Protocol 1: Kinome Profiling Data Interpretation

Kinome profiling services provide vast amounts of data. Interpreting it correctly is key to understanding your inhibitor's selectivity.

Step-by-Step Interpretation:

  • Identify the Primary Target(s): Confirm that your inhibitor potently inhibits the intended target kinase in the panel. This serves as your positive control.

  • Use a Selectivity Metric: Do not just count the number of kinases inhibited above a certain threshold. Use a more informative metric like the Selectivity Score (S-score) or Selectivity Entropy , which quantifies the inhibitor's distribution of potency across the kinome.[22] A lower S-score (e.g., S(10)) indicates higher selectivity.

  • Focus on Potent Off-Targets: Identify any off-target kinases that are inhibited with a potency (e.g., IC50, Kd) within 10- to 100-fold of your primary target. These are the most likely candidates to cause off-target effects in your cellular experiments.

  • Consider Cellular Relevance: Cross-reference potent off-targets with the expression profile of your cell model. An off-target that is not expressed in your cells is unlikely to be the cause of an observed phenotype.

  • Compare to Your Cellular EC50: The most critical step is to compare the in vitro potency against off-targets with the concentration of inhibitor you are using in your cell-based assays. If you are using 1 µM of inhibitor in your experiment, any kinase that is potently inhibited at or below this concentration is a potential mediator of the observed effects.[23]

Data Summary Table Example:

TargetIC50 (nM)S-Score (10)Potent Off-Targets (within 30x IC50)Cellular EC50 (nM)Conclusion
JAK1 50.08JAK2 (15 nM), JAK3 (50 nM)75Highly selective within the JAK family. Cellular effect is consistent with on-target potency.
JAK1 80.25JAK2 (20 nM), TYK2 (150 nM), SRC (200 nM)500Less selective. The cellular concentration used could engage SRC, requiring further validation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds its target in intact cells or cell lysates. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[12][15]

Step-by-Step Methodology:

  • Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with your inhibitor at the desired concentration (e.g., 10x EC50) and another set with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow cell entry and target binding (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments). Heat for 3-5 minutes, followed by cooling to room temperature.

  • Cell Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of your target protein remaining in the supernatant for each temperature point using Western blotting or another protein detection method like ELISA.

  • Data Plotting and Interpretation: Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift of the melting curve to the right for the inhibitor-treated sample indicates target stabilization and confirms cellular target engagement.

References

Strategies for enhancing the selectivity of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine and its derivatives. This guide is structured to provide direct, actionable answers to common experimental challenges, with a focus on enhancing reaction selectivity. The insights provided are grounded in established chemical principles and field-proven methodologies to help you navigate the complexities of this valuable scaffold.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Scaffold

This section addresses foundational questions about the reactivity and handling of the 1-methyl-7-azaindole core, which dictates the strategic approach to selective functionalization.

Q1: What are the most reactive positions on the this compound ring system for electrophilic substitution, and why?

A1: The reactivity of the this compound core is primarily governed by the electron-rich nature of the pyrrole ring fused to the electron-deficient pyridine ring. The general order of reactivity for electrophilic substitution is C3 > C2.

  • C3 Position: This is the most nucleophilic and kinetically favored position for electrophilic attack. The lone pair of the pyrrole nitrogen (N1) contributes significantly to the electron density at C3, making it highly susceptible to reactions like halogenation, nitrosation, and Mannich reactions.[1][2]

  • C2 Position: While less reactive than C3, the C2 position can be functionalized, often requiring strategies to overcome the inherent preference for C3. This can be achieved through directed metalation or by sterically blocking the C3 position.[2]

  • Pyridine Ring (C5, C6): Functionalization on the pyridine ring is significantly more challenging due to its electron-deficient character. These positions typically require harsh conditions or specialized strategies like C-H activation with transition metals or starting with pre-functionalized pyridines.[3][4]

The 4-amino group is a strong electron-donating group that further activates the pyridine ring, although its influence is more complex and can direct reactivity depending on the specific reaction conditions. The N1-methyl group prevents N-H deprotonation under many conditions but does not fundamentally alter the C3 > C2 reactivity hierarchy.

Caption: Relative reactivity of positions on the core scaffold.

Q2: My palladium-catalyzed cross-coupling reaction is giving low or no yield. What are the first things I should check?

A2: Low yields in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations are common and often traceable to a few key factors.[5] A systematic check is crucial:

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands. Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that solvents were thoroughly degassed.[5][6]

  • Reagent Purity:

    • Solvents & Bases: Must be anhydrous. Water can hydrolyze reagents and interfere with the catalytic cycle.

    • Amines (for Buchwald-Hartwig): Trace impurities in amines are notorious for killing catalytic activity. Purify if necessary.[6]

    • Boronic Acids (for Suzuki): Check for decomposition (boroxines). Use fresh or properly stored material.

  • Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Modern, pre-activated palladacycle precatalysts (like G3-type) are often more reliable as they form the active Pd(0) species cleanly and efficiently.[5][6][7]

Part 2: Troubleshooting Guide - Enhancing Regioselectivity

This section provides detailed troubleshooting for specific reaction types where achieving regioselectivity is a primary challenge.

Scenario 1: Poor Selectivity in Halogenation

Q: I am trying to brominate the C5 position of my 1-methyl-4-amino-7-azaindole, but I am getting a mixture of products, with major substitution at the C3 position. How can I improve C5 selectivity?

A: This is a classic selectivity challenge. The C3 position is kinetically favored for electrophilic halogenation. To achieve substitution on the electron-deficient pyridine ring, you must either block the more reactive sites or use a different strategy.

Strategy 1: Protecting Group & Directed Lithiation

This is a robust method for functionalizing specific positions.

  • Protect C3: The most direct way to prevent reaction at C3 is to install a removable group. A common approach is to use a bulky silyl group like triisopropylsilyl (TIPS).

  • Directed Lithiation: With C3 blocked, you can use a directed ortho-lithiation strategy. The N1-methyl and C4-amino groups are not ideal directing groups for C5. A more effective approach is to introduce a directing group at a different position or use a halogen-metal exchange if a handle is present.

  • Alternative (for C5-Iodo): A sequence involving N-protection (e.g., with a bulky sulfonyl group to prevent C2 lithiation), followed by ortho-lithiation can introduce functionality at the C5 position.[8]

Strategy 2: Enzymatic Halogenation

Biocatalysis offers exceptional regioselectivity that is difficult to achieve with traditional reagents.[9] Using a halogenase enzyme, such as a variant of RebH, can provide highly specific halogenation at positions that are otherwise inaccessible.[9][10] This method is environmentally benign but requires specialized biochemical expertise.

Troubleshooting Halogenation Selectivity

Observation Potential Cause Recommended Solution
Mixture of C3/C2 isomers Highly reactive halogenating agent (e.g., Br₂).Use a milder, bulkier agent like N-Bromosuccinimide (NBS). Lowering the temperature (-78 °C) can also increase selectivity for the C3 position.
No reaction on the pyridine ring Insufficient activation of the pyridine ring for electrophilic attack.Traditional electrophilic halogenation is unlikely to work. Switch to a metal-catalyzed C-H activation/halogenation protocol or a lithiation/quenching sequence.
Decomposition of starting material Reaction conditions are too harsh.Use milder reagents and lower temperatures. Ensure the absence of strong acids that could protonate the pyridine nitrogen, further deactivating it.
Scenario 2: Lack of Chemoselectivity in Palladium Cross-Coupling

Q: I have a 2-iodo-4-chloro-1-methyl-7-azaindole substrate. I want to perform a Suzuki coupling at the C4-Cl position, but the reaction preferentially occurs at the C2-I bond. How can I reverse this selectivity?

A: This outcome is expected based on bond dissociation energies and the kinetics of oxidative addition (C-I > C-Br > C-Cl). It is extremely difficult to make palladium selectively react at a C-Cl bond in the presence of a C-I bond. The solution is not to change the coupling conditions, but to change the synthetic strategy.

The Correct Strategic Sequence:

The most reliable approach is to perform the cross-coupling reactions sequentially, starting with the more reactive position.[11]

  • Step 1: Suzuki Coupling at C2: React your 2-iodo-4-chloro intermediate with the desired boronic acid for the C2 position. The reaction will occur selectively at the C-I bond.

  • Step 2: Buchwald-Hartwig Amination at C4: Take the product from Step 1 (now containing a 2-aryl group and a 4-chloro group) and perform the amination at the C4 position.[11]

start 2-Iodo-4-Chloro Intermediate step1 Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) @ C2 Position start->step1 intermediate 2-Aryl-4-Chloro Intermediate step1->intermediate step2 Buchwald-Hartwig Amination (R2NH, Pd Catalyst, Base) @ C4 Position intermediate->step2 product Final 2-Aryl-4-Amino Product step2->product

Caption: Recommended workflow for sequential cross-coupling.

Key Experimental Considerations for Selective Cross-Coupling:

Parameter Rationale & Expert Insight Recommended Starting Point
Catalyst/Ligand The choice of ligand is critical for stabilizing the Pd catalyst and promoting reductive elimination. For Suzuki, phosphine ligands like P(tBu)₃ or SPhos are robust. For Buchwald-Hartwig, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) are often required, especially for less reactive C-Cl bonds.[6][11]Suzuki: Pd₂(dba)₃ with SPhos. Buchwald-Hartwig: A G3-precatalyst like RuPhos-Pd-G3.
Base The base plays a crucial role. For Suzuki, K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig on C-Cl bonds, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically necessary.[12]Suzuki: K₂CO₃ in dioxane/water. Buchwald-Hartwig: NaOtBu in an anhydrous solvent like toluene or dioxane.
Solvent Aprotic solvents are preferred. Toluene, dioxane, and DMF are commonly used. The solvent can affect catalyst stability and solubility of reagents.[12]Toluene or 1,4-Dioxane (ensure it is anhydrous and degassed).
Temperature Reactions are typically run at elevated temperatures (80-110 °C) to drive the catalytic cycle.[11][13]Start at 100 °C and optimize as needed.

Part 3: Experimental Protocols

Protocol: Regioselective Suzuki-Miyaura Coupling at the C2-Position of a Dihalogenated 7-Azaindole

This protocol is adapted from methodologies reported for similar scaffolds and is designed to achieve selective arylation at a C-I bond in the presence of a C-Cl bond.[11]

Materials:

  • 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: In a separate vial under an inert atmosphere, quickly weigh and add the Pd₂(dba)₃ and SPhos. Add these solids to the main reaction flask against a positive flow of inert gas.

  • Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling argon through it for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[11]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2-aryl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

References

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions

Welcome to the Technical Support Center for the synthesis of 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This resource is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions to construct this critical heterocyclic scaffold. Catalyst deactivation is a frequent challenge in these syntheses, leading to diminished yields, stalled reactions, and difficulties in purification. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and overcome these common hurdles.

Part 1: Troubleshooting Guide - Diagnosing and Remediating Catalyst Deactivation

Catalyst deactivation in the context of 7-azaindole synthesis often manifests in several ways: a sudden drop in reaction conversion, the need for increased catalyst loading, or complete reaction failure. The primary culprits are typically related to the inherent properties of the pyridine nitrogen within the azaindole core.

Issue 1: Catalyst Poisoning by Nitrogen Coordination

The lone pair of electrons on the pyridine nitrogen of the 7-azaindole starting material or product can strongly coordinate to the palladium center. This coordination can inhibit the catalyst's ability to participate in the catalytic cycle, effectively "poisoning" it.[1][2][3]

Symptoms:

  • Low to no product formation, even with fresh catalyst.

  • Reaction stalls after partial conversion.

  • A change in the color of the reaction mixture to a dark, often black, precipitate (palladium black).

Causality: The nitrogen atom acts as a Lewis base, binding to the electron-deficient palladium catalyst. This binding can be particularly problematic with Pd(II) species, which are key intermediates in many cross-coupling catalytic cycles.[1] The formation of stable palladium-pyridine complexes can prevent the catalyst from undergoing oxidative addition or reductive elimination, the crucial steps of the catalytic cycle.[4][5]

Troubleshooting Protocol:

  • Ligand Modification: The choice of ligand is critical in mitigating nitrogen poisoning.[6]

    • Increase Ligand Steric Bulk: Employ bulky phosphine ligands such as XPhos, SPhos, or DavePhos. The steric hindrance around the palladium center can disfavor the coordination of the pyridine nitrogen.[7]

    • Use Electron-Rich Ligands: Electron-rich ligands can increase the electron density on the palladium atom, making it less susceptible to coordination by the pyridine nitrogen.[6]

  • Catalyst Precursor Selection:

    • Utilize a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than Pd(II) precursors such as Pd(OAc)₂. This is because the initial oxidative addition step can be faster, minimizing the time the catalyst spends in a state vulnerable to pyridine coordination.[1]

  • Reaction Additives:

    • Acid Scavengers: In some cases, the presence of a mild acid can protonate the pyridine nitrogen, preventing it from coordinating to the palladium. However, this must be carefully balanced as acidic conditions can also lead to other side reactions.

Preventative Measures:

  • When designing a synthetic route, consider functionalizing the pyridine nitrogen with a protecting group if subsequent steps are sensitive to its coordinating effects.

  • Careful screening of ligands is often the most effective preventative measure.

Issue 2: Catalyst Leaching in Heterogeneous Systems

For reactions employing heterogeneous catalysts (e.g., Pd on carbon), the active palladium species can leach into the reaction medium.[8][9][10] This not only leads to a loss of catalytic activity over time but can also contaminate the final product with palladium residues.

Symptoms:

  • Gradual decrease in reaction rate over time or upon catalyst reuse.

  • Detection of palladium in the product after filtration of the heterogeneous catalyst.

  • The reaction proceeds even after the solid catalyst is filtered off (hot filtration test).

Causality: Leaching can be caused by the formation of soluble palladium complexes with reactants, products, or solvents.[9] In the context of 7-azaindole synthesis, the coordinating nature of the pyridine ring can facilitate the dissolution of palladium from the solid support.

Troubleshooting Protocol:

  • Hot Filtration Test: To confirm leaching, perform a hot filtration test. If the reaction continues to proceed in the filtrate, it is a clear indication that active palladium species have leached into the solution.

  • Support Modification:

    • Functionalized Supports: Utilize supports that have been functionalized with ligands that can strongly bind to the palladium, reducing its propensity to leach.[11] Examples include silica or polymers functionalized with phosphines or N-heterocyclic carbenes (NHCs).[12]

  • Solvent Selection: The choice of solvent can influence the extent of leaching. Experiment with less polar or less coordinating solvents to minimize the dissolution of palladium species.

  • Immobilized Catalysts: Consider using catalysts that are specifically designed to prevent leaching, such as those encapsulated within a polymer matrix.[12]

Preventative Measures:

  • Choose a heterogeneous catalyst with a support that has a high affinity for palladium.

  • Optimize reaction conditions (temperature, solvent) to minimize leaching.

  • Consider a catch-and-release strategy where a scavenger is used to remove leached palladium from the product solution.

Issue 3: Thermal Degradation and Agglomeration

High reaction temperatures can lead to the thermal degradation of the catalyst or the agglomeration of palladium nanoparticles in heterogeneous systems. This results in a loss of active catalytic sites.

Symptoms:

  • Decreased catalytic activity, especially in reactions requiring high temperatures.

  • Formation of visible palladium black.

Causality: At elevated temperatures, ligands can dissociate from the palladium center, leading to the formation of unstable and inactive palladium species. In heterogeneous catalysts, high temperatures can cause the palladium nanoparticles to sinter or agglomerate, reducing the available surface area for catalysis.

Troubleshooting Protocol:

  • Temperature Optimization: Carefully screen a range of temperatures to find the minimum temperature required for efficient reaction.

  • Ligand Stability: Select ligands that are known to be thermally stable. Bidentate ligands or N-heterocyclic carbenes often offer greater thermal stability compared to monodentate phosphine ligands.[12][13]

  • Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative heating method. Microwave heating can often promote reactions at lower bulk temperatures and shorter reaction times, minimizing thermal degradation.

Preventative Measures:

  • Screen for catalysts and ligands that are known to be robust at the desired reaction temperature.

  • Avoid unnecessarily high reaction temperatures.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling for the synthesis of a 7-azaindole derivative is not working. What are the common causes?

A1: The Sonogashira reaction is particularly susceptible to issues when a pyridine-containing substrate is used.[14][15] The most common culprits are:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium and/or copper co-catalyst, inhibiting their activity.[14]

  • Homocoupling of the Alkyne (Glaser Coupling): This side reaction can consume the alkyne starting material and is often promoted by the presence of oxygen.

  • Deactivation of the Palladium Catalyst: The formation of inactive palladium species, such as palladium black, can halt the reaction.

Troubleshooting Tips:

  • Degas Thoroughly: Ensure that the reaction mixture is rigorously degassed to remove any oxygen, which can promote Glaser coupling.

  • Ligand Choice: Use a suitable ligand for the palladium catalyst, such as PPh₃ or a more specialized ligand like Xantphos, which can stabilize the catalyst and improve its turnover number.[7]

  • Copper(I) Source: Use a fresh and high-quality source of CuI.

  • Base: The choice of base is important. A hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used.[16]

Q2: I am observing a significant amount of palladium black in my Heck reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a strong indicator of catalyst decomposition.[16] It signifies the agglomeration of Pd(0) species into an inactive, bulk metallic form.

Prevention Strategies:

  • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. A slight excess of the ligand can help to stabilize the active Pd(0) species and prevent agglomeration.

  • Reaction Temperature: As mentioned earlier, avoid excessive temperatures.

  • Choice of Base: The base plays a crucial role in regenerating the active Pd(0) catalyst in the Heck catalytic cycle.[4][17] Ensure that the base is strong enough and present in a sufficient stoichiometric amount. Inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes be more effective than amine bases.

Q3: Can I reuse my heterogeneous palladium catalyst for 7-azaindole synthesis?

A3: While one of the main advantages of heterogeneous catalysts is their potential for reuse, this can be challenging in 7-azaindole synthesis due to the issues of poisoning and leaching.[8]

To improve reusability:

  • Washing: After each reaction cycle, thoroughly wash the catalyst with a solvent that can remove adsorbed starting materials, products, and byproducts without dissolving the palladium.

  • Reactivation: In some cases, a gentle heat treatment under a reducing atmosphere (e.g., H₂) can help to regenerate the active sites on the catalyst. However, this should be done with caution to avoid excessive sintering.

  • Monitor Activity: Test the activity of the reused catalyst on a small scale before employing it in a large-scale reaction.

Part 3: Visualizations and Data

Diagrams

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Troubleshooting workflow for low yield.

dot graph TD { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} enddot Caption: Catalyst deactivation pathways.

Data Summary
Issue Primary Cause Recommended Ligands Recommended Pd Source Key Action
Nitrogen Poisoning Coordination of pyridine N to PdBulky/electron-rich phosphines (XPhos, SPhos)Pd₂(dba)₃Ligand screening
Leaching Formation of soluble Pd complexesLigands on solid supports (e.g., NHCs)Heterogeneous (e.g., Pd/C)Use functionalized supports
Thermal Degradation High reaction temperaturesThermally stable ligands (bidentate, NHCs)AnyOptimize temperature

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique structure serves as a critical hinge-binding motif, enabling potent and often selective inhibition of various protein kinases. This guide provides a comparative analysis of the in vivo efficacy of prominent compounds that share the 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine and related pyrrolo[2,3-b]pyridine structures. We will delve into the experimental data supporting their therapeutic potential in oncology and inflammatory diseases, offering insights for researchers and drug development professionals.

While specific in vivo efficacy data for the exact compound "this compound" is not extensively published, its core structure is integral to several clinically significant drugs. This guide will focus on a comparative analysis of these related, well-documented compounds to provide a valuable framework for understanding the potential of this chemical series. The derivatives of pyrrolo[2,3-b]pyridine have shown promise in inhibiting enzymes crucial for various metabolic pathways.[1]

Comparative Analysis of In Vivo Efficacy

This section will compare the in vivo performance of key drugs built upon the pyrrolo[2,3-b]pyridine scaffold: Tofacitinib, Ruxolitinib, and Pazopanib. These compounds, while sharing a common structural motif, target different kinase families and are approved for distinct therapeutic indications.

CompoundTarget KinasesTherapeutic AreaKey In Vivo Efficacy Findings
Tofacitinib JAK1, JAK2, JAK3[2]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative ColitisIn a mouse model of rheumatoid arthritis, tofacitinib reduced synovial inflammation and cartilage invasion. It also demonstrated a reduction in synovial vascular density and levels of pro-angiogenic factors.[3] In patients with active rheumatoid arthritis, tofacitinib significantly decreased disease activity scores.[2]
Ruxolitinib JAK1, JAK2[4]Myelofibrosis, Polycythemia Vera, Graft-versus-Host DiseaseIn mouse models of JAK2V617F-driven myeloproliferative neoplasms, ruxolitinib improved blood counts, reduced spleen size, and decreased bone marrow fibrosis.[5][6] In clinical trials for myelofibrosis, ruxolitinib was associated with a survival advantage and significant reductions in spleen volume and symptom burden.[4][7]
Pazopanib VEGFR, PDGFR, c-Kit[8]Renal Cell Carcinoma, Soft Tissue SarcomaIn xenograft models of non-small cell lung cancer, pazopanib inhibited tumor growth, reduced metastases, and prolonged survival.[9] It has shown dose-dependent anti-tumor activity in a variety of other tumor xenograft models as well.[8] In clinical studies for renal cell carcinoma, pazopanib significantly improved progression-free survival compared to placebo.[10]
Mechanism of Action: The Role of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purine, allowing it to mimic the adenine base of ATP and bind to the hinge region of the kinase ATP-binding pocket. This interaction is fundamental to the inhibitory activity of these drugs.

Below is a diagram illustrating the general mechanism of action for kinase inhibitors targeting the ATP-binding site.

Caption: Competitive inhibition of kinase activity by a pyrrolo[2,3-b]pyridine-based inhibitor.

The specific substitutions on the pyrrolo[2,3-b]pyridine core determine the kinase selectivity and overall pharmacological properties of each compound. For instance, the side chains of tofacitinib and ruxolitinib are designed to optimize interactions within the JAK family of kinases, while pazopanib's structure is tailored for VEGFR, PDGFR, and c-Kit.

Experimental Protocols for In Vivo Efficacy Assessment

The following provides a generalized, yet detailed, protocol for evaluating the in vivo efficacy of a novel pyrrolo[2,3-b]pyridine-based kinase inhibitor in a tumor xenograft model. This protocol is a composite of standard practices in the field.

Objective: To determine the anti-tumor efficacy of a test compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Test compound (e.g., a novel 1H-pyrrolo[2,3-b]pyridine derivative)

  • Vehicle control (e.g., 0.5% methylcellulose in sterile water)

  • Human cancer cell line (e.g., A549 for non-small cell lung cancer)

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

  • Matrigel or similar basement membrane matrix

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Methodology:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the test compound and vehicle control on the day of dosing.

    • Administer the test compound and vehicle control to their respective groups via the intended clinical route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).[9]

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volume throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the tumor growth inhibition (TGI) for the treated groups relative to the control group.

  • Pharmacodynamic and Histological Analysis (Optional):

    • Collect tumor and tissue samples for analysis of target engagement (e.g., Western blot for phosphorylated target kinase) and histological evaluation (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

Below is a workflow diagram for a typical in vivo xenograft study.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., A549) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Test Compound or Vehicle) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis 8. Tumor Excision & Data Analysis Endpoint->Analysis

Caption: A generalized workflow for an in vivo tumor xenograft efficacy study.

Future Directions and Considerations

The pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Recent research has explored derivatives of this scaffold as inhibitors for other kinases such as GSK-3β for Alzheimer's disease, ATM for oncology, and FGFR.[11][12][13] The development of more selective inhibitors with improved pharmacokinetic and pharmacodynamic properties remains a key objective.

When designing and interpreting in vivo efficacy studies for this class of compounds, it is crucial to:

  • Select appropriate animal models: The choice of cell line and mouse strain should be relevant to the intended therapeutic indication.

  • Optimize dose and schedule: Preliminary pharmacokinetic and tolerability studies are essential to determine an effective and well-tolerated dosing regimen.

  • Incorporate pharmacodynamic markers: Measuring target engagement in tumors or surrogate tissues can provide valuable insights into the relationship between drug exposure and efficacy.[10]

By leveraging the extensive knowledge base surrounding existing pyrrolo[2,3-b]pyridine-based drugs, researchers can accelerate the development of the next generation of targeted therapies.

References

A Researcher's Guide to Reproducibility in the Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of medicinal chemistry.[1][2] Its privileged structure is integral to numerous biologically active molecules, targeting a wide array of diseases from cancer to inflammatory conditions.[2][3] However, the path from conceptualization to reliable, reproducible experimental data with these derivatives can be fraught with challenges. This guide provides an in-depth analysis of the critical factors governing reproducibility in the synthesis, purification, and characterization of 1H-pyrrolo[2,3-b]pyridine derivatives, offering a comparative look at common methodologies and actionable protocols to ensure the integrity of your research.

The Synthesis Conundrum: Navigating Routes to Reproducible Yields

The synthetic route chosen to construct the 1H-pyrrolo[2,3-b]pyridine core and its derivatives is the first and most critical determinant of experimental reproducibility. While numerous methods exist, their amenability to consistent outcomes can vary significantly. Traditional methods like the Fischer, Bartoli, and Reissert syntheses are often not well-suited for creating azaindoles due to the electron-deficient nature of the starting pyridine-based materials.[4]

Modern cross-coupling strategies have become the workhorses for the synthesis of functionalized 7-azaindoles. However, these are not without their own reproducibility challenges, including side-product formation and the critical need for carefully selected protecting groups.[1]

Comparative Analysis of Common Synthetic Strategies

To achieve reproducible results, a thorough understanding of the nuances of each synthetic approach is paramount. Below is a comparison of two prevalent strategies for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a common structural motif in kinase inhibitors.[1]

Synthetic StrategyKey ReactionsAdvantagesReproducibility Challenges
Strategy A: Late-Stage Amination 1. Suzuki-Miyaura coupling at C-22. Buchwald-Hartwig amination at C-4Chemoselective Suzuki coupling is often high-yielding.- Oxidative addition of palladium can occur preferentially at C-2, leading to failed amination at C-4.- Side reactions during amination can lead to complex mixtures and purification difficulties.[1]
Strategy B: Early-Stage Amination 1. Buchwald-Hartwig amination at C-42. Iodination3. Suzuki-Miyaura coupling at C-2Avoids the issue of preferential oxidative addition at C-2 during amination.- Requires careful optimization of amination conditions to avoid side products.- The order of steps is critical for success.

Expert Insight: Our experience indicates that for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, an "early-stage amination" strategy (Strategy B) often leads to more reproducible outcomes. Introducing the amino group prior to the Suzuki coupling mitigates the risk of undesired side reactions at the C-2 position.[1] However, meticulous control over reaction conditions and the quality of starting materials is non-negotiable for both strategies.

The Unspoken Importance of Starting Material Quality

The purity and integrity of starting materials are often overlooked variables that can drastically impact reproducibility. For instance, in syntheses involving 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a guaranteed purity of at least 99% is crucial for achieving consistent yields and minimizing downstream purification challenges.[2]

Workflow for Ensuring Reproducible Synthesis

To navigate the complexities of 1H-pyrrolo[2,3-b]pyridine synthesis, a systematic approach is essential. The following workflow diagram, generated using Graphviz, outlines the key decision points and validation steps.

G cluster_0 Pre-Synthesis cluster_1 Synthesis & In-Process Control cluster_2 Purification & Characterization cluster_3 Validation & Documentation Start Define Target 1H-pyrrolo[2,3-b]pyridine Derivative SelectRoute Select Synthetic Route (e.g., Cross-Coupling, Cyclization) Start->SelectRoute SourceMaterials Source High-Purity Starting Materials (>99%) SelectRoute->SourceMaterials CharacterizeMaterials Characterize Starting Materials (NMR, MS, Purity Analysis) SourceMaterials->CharacterizeMaterials OptimizeConditions Optimize Reaction Conditions (Solvent, Temp, Catalyst, Time) CharacterizeMaterials->OptimizeConditions MonitorReaction Monitor Reaction Progress (TLC, LC-MS) OptimizeConditions->MonitorReaction Workup Standardized Work-up & Isolation MonitorReaction->Workup Purify Purify Crude Product (Column Chromatography, Recrystallization) Workup->Purify AssessPurity Assess Purity (HPLC, qNMR) Purify->AssessPurity AssessPurity->OptimizeConditions If Purity < 95%, Re-optimize/Re-purify ConfirmStructure Confirm Structure (1H NMR, 13C NMR, HRMS) AssessPurity->ConfirmStructure BiologicalAssay Perform Biological Assays ConfirmStructure->BiologicalAssay AnalyzeData Analyze & Document All Data BiologicalAssay->AnalyzeData End Reproducible Experimental Outcome AnalyzeData->End

Caption: A workflow for achieving reproducible experimental outcomes with 1H-pyrrolo[2,3-b]pyridine derivatives.

The Gatekeepers of Purity: Purification and Characterization

Purification Methodologies: A Comparative Overview

The choice of purification method is critical and should be tailored to the specific properties of the derivative.

Purification MethodPrincipleBest Suited ForPotential Pitfalls Affecting Reproducibility
Column Chromatography AdsorptionSeparation of complex mixtures with differing polarities.- Inconsistent packing of the stationary phase.- Variation in solvent gradient.- Co-elution of closely related impurities.
Recrystallization Differential SolubilityPurification of crystalline solids from a small amount of impurities.- Solvent choice is critical and can be compound-specific.- Incomplete removal of soluble impurities.- Polymorphism can lead to different crystal forms with varying properties.
Preparative HPLC PartitioningHigh-resolution separation for achieving high purity.- Sample overload can lead to poor separation.- Method development can be time-consuming.- Potential for sample degradation under high pressure.
Indispensable Characterization Techniques

Rigorous characterization is the final checkpoint for ensuring the identity and purity of your 1H-pyrrolo[2,3-b]pyridine derivative. A multi-technique approach is always recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and can be used quantitatively (qNMR) to determine purity with high accuracy.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, providing quantitative data on the percentage of the main component and any impurities.[]

Experimental Protocols for Reproducibility

To aid researchers in establishing robust and reproducible experiments, detailed protocols for a key synthetic step and a critical analytical method are provided below.

Protocol 1: Reproducible Suzuki-Miyaura Cross-Coupling

This protocol describes a generalized procedure for the Suzuki-Miyaura cross-coupling of a halogenated 1H-pyrrolo[2,3-b]pyridine with a boronic acid.

Materials:

  • Halogenated 1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated 1H-pyrrolo[2,3-b]pyridine, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir for the predetermined time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of a synthesized 1H-pyrrolo[2,3-b]pyridine derivative.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Set the column temperature (e.g., 30 °C) and the flow rate (e.g., 1.0 mL/min).

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject a small volume of the sample solution (e.g., 10 µL).

  • Run a linear gradient (e.g., from 5% to 95% B over 20 minutes).

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Calculate the purity by integrating the peak areas. The purity is the percentage of the area of the main peak relative to the total area of all peaks.

Common Pitfalls and Troubleshooting

Even with optimized protocols, challenges can arise. Awareness of common pitfalls is key to troubleshooting and maintaining reproducibility.

PitfallPotential Cause(s)Troubleshooting Strategy
Low or No Yield in Cross-Coupling - Inactive catalyst- Poor quality starting materials- Inefficient base or solvent system- Use a fresh batch of catalyst.- Re-purify starting materials.- Screen different bases and solvents.
Formation of Side Products - Non-selective reaction conditions- Presence of reactive functional groups- Optimize reaction temperature and time.- Employ protecting groups for sensitive functionalities.[1][7]
Inconsistent Biological Activity - Impurities in the final compound- Degradation of the compound- Re-purify the compound to >95% purity.- Store the compound under appropriate conditions (e.g., cool, dark, inert atmosphere).

Conclusion

The synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives are pivotal in the quest for novel therapeutics. However, the reproducibility of these experiments is paramount to the integrity and progression of research. By carefully selecting synthetic strategies, rigorously controlling starting material quality, and employing robust purification and characterization techniques, researchers can build a foundation of reliable and reproducible data. This guide serves as a comprehensive resource to navigate the complexities of working with this important class of compounds, ultimately fostering greater confidence in experimental outcomes and accelerating the pace of drug discovery.

References

A Senior Application Scientist's Guide to Privileged Heterocyclic Scaffolds: 1H-pyrrolo[2,3-b]pyridine vs. 7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the title of "privileged scaffolds." Among these, the nitrogen-containing fused heterocyclic systems, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and 7H-pyrrolo[2,3-d]pyrimidine (a deazapurine analog), are exemplary. Both serve as versatile bioisosteres for endogenous structures like purines, enabling them to interact with a wide array of biological targets, most notably protein kinases.

This guide provides a comparative analysis of these two scaffolds, delving into their physicochemical properties, synthetic accessibility, and applications in drug design, supported by experimental data and established protocols. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a scaffold for their next generation of targeted therapeutics.

Part 1: Physicochemical and Structural Properties

The subtle difference between these scaffolds—a single nitrogen atom in the six-membered ring—imparts distinct electronic and steric properties that profoundly influence their behavior in a biological system.

The 7-azaindole scaffold is a bioisostere of indole, while the 7H-pyrrolo[2,3-d]pyrimidine core is an analog of adenine, the ubiquitous purine base in ATP.[1] This inherent similarity to the hinge-binding region of ATP's adenine moiety is a primary reason for their success as kinase inhibitors. The nitrogen atoms in these scaffolds can act as both hydrogen bond donors and acceptors, mimicking the interactions of adenine with the kinase hinge region.[1][2]

Property1H-pyrrolo[2,3-b]pyridine (7-Azaindole)7H-pyrrolo[2,3-d]pyrimidineRationale and Implication
Molecular Weight 118.14 g/mol [3]119.12 g/mol [4]Near-identical mass is ideal for scaffold hopping studies, minimizing confounding variables.
Hydrogen Bonding N1-H (donor), N7 (acceptor)[2]N7-H (donor), N1 & N3 (acceptors)The additional acceptor (N3) in the pyrimidine ring can offer alternative or stronger interactions with target proteins, potentially enhancing binding affinity and selectivity.
Aqueous Solubility Generally higher than indole[5]Generally good, influenced by substituents[6]The pyridine/pyrimidine nitrogens increase polarity compared to a simple indole, often improving solubility and pharmacokinetic properties.[1]
pKa ~7.7 (predicted)[7]Not readily availableThe basicity of the ring nitrogens influences the charge state at physiological pH, affecting cell permeability and target engagement.
Common Synthon 7-Azaindole[7]4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[8]The availability and reactivity of these starting materials are critical considerations for synthetic tractability and cost.

Part 2: Comparative Synthesis

The synthetic accessibility of a scaffold is a critical factor in drug development. Both 7-azaindole and 7H-pyrrolo[2,3-d]pyrimidine have well-established synthetic routes, though they differ in their starting materials and key transformations.

Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives: A common strategy involves functionalizing the commercially available 7-azaindole core. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, are frequently employed to introduce substituents at various positions.[9] The synthesis of more complex derivatives often starts from substituted pyridines, followed by the construction of the pyrrole ring.[10][11]

Synthesis of 7H-pyrrolo[2,3-d]pyrimidine Derivatives: The most prevalent starting material for this scaffold is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[6][8] The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of amine, thiol, or alkoxide functionalities. This reactivity is a cornerstone of the synthesis of many kinase inhibitors, including Tofacitinib. More complex routes may involve constructing the pyrimidine ring onto a pre-existing pyrrole.[12]

Causality in Synthetic Choice: The choice of synthetic route is dictated by the desired substitution pattern. For 7H-pyrrolo[2,3-d]pyrimidine, the SNAr reaction at the C4 position is so reliable that it often defines the entire synthetic strategy. For 7-azaindole, the choice is more varied; chemists might choose to build the scaffold from scratch to control the placement of substituents early on or use cross-coupling on the core for late-stage diversification.

Part 3: Biological Activity & Medicinal Chemistry Applications

Both scaffolds have proven to be exceptionally valuable in the development of kinase inhibitors. Their ability to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket makes them excellent starting points for inhibitor design.[2][13]

Case Study 1: 7H-pyrrolo[2,3-d]pyrimidine in JAK Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is famously featured in Tofacitinib (Xeljanz) , an oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory diseases.[14][15]

Mechanism of Action: Tofacitinib functions as an ATP-competitive inhibitor, targeting the kinase activity of JAKs, particularly JAK1 and JAK3.[16] Cytokines, which are key signaling molecules in the immune response, bind to their receptors, leading to the activation of associated JAKs.[17][18] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[19] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune cell function.[20][21] By blocking the ATP-binding site of JAKs, Tofacitinib prevents the phosphorylation of STATs, thereby interrupting this signaling cascade and reducing the inflammatory response.[16][22][23]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Tofacitinib Tofacitinib (Pyrrolo[2,3-d]pyrimidine) Tofacitinib->JAK Inhibits pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Dimer->Gene 6. Binds DNA DNA DNA

Figure 1. Tofacitinib inhibits the JAK-STAT signaling pathway.
Case Study 2: 1H-pyrrolo[2,3-b]pyridine in BRAF Inhibition

The 7-azaindole scaffold is the core of Vemurafenib (Zelboraf) , a potent inhibitor of the BRAF kinase, approved for the treatment of late-stage melanoma with the BRAF V600E mutation.[24][25]

Mechanism of Action: Vemurafenib selectively targets the mutated BRAF V600E protein, a serine-threonine kinase that is a component of the MAPK/ERK signaling pathway.[26][27] This mutation results in constitutive activation of the pathway, leading to uncontrolled cell proliferation and survival.[28] Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling, which ultimately leads to programmed cell death in melanoma cells.[24][25] It is a prime example of a personalized medicine, as it is only effective in patients whose tumors harbor this specific mutation.[27]

Summary of Key Drugs
Drug NameScaffoldTarget(s)Therapeutic Area
Tofacitinib 7H-pyrrolo[2,3-d]pyrimidineJAK1, JAK3[16]Rheumatoid Arthritis, Psoriatic Arthritis[15]
Ruxolitinib 7H-pyrrolo[2,3-d]pyrimidineJAK1, JAK2Myelofibrosis, Polycythemia Vera
Vemurafenib 1H-pyrrolo[2,3-b]pyridineBRAF V600E[24]Melanoma[24]
GSK1070916 1H-pyrrolo[2,3-b]pyridineAurora B/C Kinase[29]Oncology (Investigational)[29]

Part 4: Representative Experimental Protocol

To objectively compare the potency of novel inhibitors based on these scaffolds, a robust and reproducible assay is required. The LanthaScreen™ Eu Kinase Binding Assay is a common industry standard that measures the affinity of a compound for a kinase's ATP site.

Objective: To determine the IC50 value (the concentration of inhibitor required to displace 50% of a fluorescent tracer) for a test compound against a target kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescently labeled ATP-competitive tracer (Alexa Fluor™ 647) binds to the kinase's ATP pocket. When both are bound, the Eu donor and Alexa Fluor™ acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will compete with and displace the tracer, leading to a decrease in the FRET signal.[30]

Step-by-Step Methodology:

  • Reagent Preparation:

    • 1X Kinase Buffer: Prepare a 1X solution from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[30]

    • Test Compound Serial Dilution: Perform a serial dilution of the test compound (e.g., starting from 4 mM in DMSO) in a 96-well plate. Then, perform an intermediate dilution of this series into 1X Kinase Buffer.[31]

    • Kinase/Antibody Mixture (3X): Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody at 3 times the final desired concentration in 1X Kinase Buffer.[31]

    • Tracer Solution (3X): Prepare a solution of the Alexa Fluor™ 647-labeled tracer at 3 times the final desired concentration in 1X Kinase Buffer. The optimal tracer concentration should be determined experimentally but is often near its Kd for the kinase.[30]

  • Assay Plate Setup (384-well):

    • Add 5 µL of the serially diluted test compounds to the appropriate wells. Include positive controls (no inhibitor, maximum FRET) and negative controls (a known potent inhibitor like staurosporine, minimum FRET).[30][31]

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[30]

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 615 nm (Eu donor) and 665 nm (Alexa Fluor™ acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Kinase_Assay_Workflow Prep 1. Reagent Preparation - Serial Dilution of Inhibitor - 3X Kinase/Ab Mix - 3X Tracer Mix Plate 2. Assay Plate Addition (15 µL) - 5 µL Inhibitor - 5 µL Kinase/Ab - 5 µL Tracer Prep->Plate Incubate 3. Incubation (60 min at RT) Plate->Incubate Read 4. TR-FRET Plate Reading (Emission at 615nm & 665nm) Incubate->Read Analyze 5. Data Analysis - Calculate Emission Ratio - Plot Dose-Response Curve - Determine IC50 Read->Analyze

Figure 2. Workflow for a LanthaScreen™ Kinase Binding Assay.

Conclusion: Scaffold Selection in Drug Design

The choice between 1H-pyrrolo[2,3-b]pyridine and 7H-pyrrolo[2,3-d]pyrimidine is a nuanced decision driven by the specific goals of a drug discovery program.

  • The 7H-pyrrolo[2,3-d]pyrimidine scaffold is an excellent choice when mimicking adenine is the primary goal. Its three nitrogen atoms provide multiple hydrogen bonding opportunities that can be exploited for potent and selective interactions, as demonstrated by its success in the JAK inhibitor field.[32] The highly reliable SNAr chemistry at the C4 position provides a straightforward and powerful synthetic handle for introducing diversity.[8]

  • The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold offers a different set of advantages. It serves as an excellent bioisostere for indole, and the single pyridine nitrogen can be used to fine-tune physicochemical properties like solubility while still providing a key hydrogen bond acceptor for hinge binding.[2][5] Its synthetic versatility, allowing for functionalization at multiple positions through various cross-coupling methods, makes it highly attractive for exploring broader structure-activity relationships.[33][34]

Ultimately, both scaffolds are privileged and powerful tools in the medicinal chemist's arsenal. The decision of which to use will depend on the specific target, the desired mode of binding, the required physicochemical properties, and the overall synthetic strategy. Often, the most insightful approach involves synthesizing and testing analogues of both scaffolds to empirically determine which core provides the optimal foundation for a given drug target.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, ensuring the safety of your team, the protection of the environment, and full regulatory compliance. While specific toxicological data for this compound is not extensively published, its structural similarity to other aminopyridines and heterocyclic compounds necessitates a cautious and informed approach to its disposal.[1][2][3][4][5]

Understanding the Hazard Profile: A Precautionary Approach

Given the nature of its functional groups—a pyrrolopyridine core and an amine substituent—this compound should be handled as a potentially hazardous substance. Structurally related compounds, such as 4-aminopyridine, are known to be acutely toxic if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[1][4] Furthermore, many nitrogen-containing heterocyclic compounds exhibit aquatic toxicity.[1][2] Therefore, all disposal procedures must be executed with the assumption that this compound shares these hazardous properties.

Key Assumed Hazards:

  • Acute Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.[1][2][4][6]

  • Corrosivity: May cause severe burns to skin and eyes upon contact.[1][2][4]

  • Environmental Hazard: Likely toxic to aquatic life, with potential for long-lasting effects.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, it is imperative to be outfitted with the appropriate Personal Protective Equipment. This is your first and most critical line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.[7]To prevent contact with eyes, which could result in serious and irreversible damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, which may lead to irritation, burns, or systemic toxicity.[1][4][5]
Respiratory Protection Use in a well-ventilated area or under a fume hood.[3][8]To prevent the inhalation of dust or aerosols, which could be acutely toxic.[1][4][6]
Protective Clothing A laboratory coat or other protective garments.[5][7]To prevent contamination of personal clothing and minimize skin exposure.[3]

Step-by-Step Disposal Protocol: A Self-Validating System

The recommended and most secure method for the disposal of this compound is through a licensed and certified chemical waste disposal service. Adherence to this protocol ensures regulatory compliance and environmental stewardship.

Part 1: Waste Collection and Segregation
  • Designated Waste Container: Collect all waste forms of this compound (solid residue, contaminated consumables, and solutions) in a dedicated, clearly labeled, and chemically compatible container.[9][10] The container must have a tightly sealing lid to prevent the escape of vapors or dust.[3][9]

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity of the waste.[9]

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[9] Crucially, this waste must be segregated from incompatible materials, particularly strong oxidizing agents, to prevent potentially violent reactions.[4]

Part 2: Preparing for Professional Disposal
  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer.[5] They will provide specific guidance on the procedures for waste pickup at your facility.

  • Documentation: Provide the EHS office or the chemical waste contractor with all available information about the waste, including the chemical name and any known hazards based on safety data sheets of similar compounds.

  • Professional Disposal Method: While you will not be performing the final disposal, it is important to understand the likely process. A common method for organic chemical waste of this nature is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[4][5]

Part 3: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the immediate area is evacuated if the spill is significant or if there is a risk of airborne dust.[4] Increase ventilation to the area, preferably by using a chemical fume hood.[3]

  • Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[4] Avoid generating dust.[1][3] For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[3][11]

  • Decontamination: Once the bulk of the spill is collected, decontaminate the area with an appropriate cleaning agent. All materials used for cleanup (absorbents, wipes, etc.) must also be placed in the hazardous waste container.[1]

  • Reporting: Report the spill to your laboratory supervisor and the EHS department, regardless of the size.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill waste_collection Collect in Labeled, Sealed, Compatible Container ppe->waste_collection segregation Segregate from Incompatible Materials waste_collection->segregation storage Store in Designated Satellite Accumulation Area segregation->storage ehs_contact Contact Institutional EHS or Waste Contractor storage->ehs_contact pickup Arrange for Professional Disposal ehs_contact->pickup end Disposal via Licensed Chemical Waste Facility pickup->end spill_management Follow Spill Management Protocol spill->spill_management spill_management->waste_collection

Caption: Workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of chemical waste is a non-negotiable aspect of professional laboratory practice. By treating this compound with the caution it warrants based on the hazards of structurally similar compounds, and by adhering to the systematic disposal protocol outlined in this guide, you are not only ensuring the safety of your laboratory and the environment but also upholding the highest standards of scientific integrity.

References

Mastering the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Our approach is not to simply list personal protective equipment (PPE), but to build a comprehensive safety strategy. We will delve into the why behind each recommendation, empowering you to make informed decisions and foster a culture of safety within your laboratory.

The Rationale for a Stringent PPE Protocol

Given the structure of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, we must anticipate potential hazards based on similar molecules. Safety data for related compounds, such as 4-aminopyridine and other pyrrolopyridine derivatives, indicate risks of acute toxicity if swallowed, skin irritation, and serious eye irritation.[1][2][3] Therefore, our primary objective is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Hazard Assessment Summary
Hazard RoutePotential RiskRationale for Concern
Dermal Contact Skin irritation, potential for systemic toxicity.Heterocyclic amines can be readily absorbed through the skin.
Ocular Contact Serious eye irritation or damage.Direct contact with the eyes can cause significant injury.
Inhalation Respiratory tract irritation, potential for systemic toxicity.If the compound is a powder or becomes aerosolized, it can be inhaled.
Ingestion Harmful or fatal if swallowed.Accidental ingestion is a critical risk that must be mitigated.

Your Shield Against Exposure: A Multi-Layered PPE Approach

Effective protection relies on a multi-layered approach, where each component of your PPE ensemble plays a critical role. The following recommendations are based on a thorough risk assessment for handling this compound in a research and development setting.

Hand Protection: Your First Line of Defense

Recommendation: Double-gloving with a nitrile or neoprene outer glove over a thinner nitrile inner glove.

Causality: Double-gloving provides an extra layer of protection against tears and pinholes, which can be difficult to detect. Nitrile and neoprene offer good resistance to a broad range of chemicals.[4] The inner glove ensures that in the event of a breach of the outer glove, your skin remains protected while you move to a safe area to re-glove. Always inspect gloves for any signs of degradation or perforation before use.[5][6]

Body Protection: Shielding from Spills and Splashes

Recommendation: A flame-resistant lab coat worn over long pants and closed-toe shoes.

Causality: A lab coat is your primary barrier against accidental spills.[7] It should be fully buttoned to provide maximum coverage. Long pants and closed-toe shoes are mandatory to protect your legs and feet from any dropped materials or splashes.[7]

Eye and Face Protection: Guarding Your Vision

Recommendation: Chemical splash goggles in conjunction with a face shield.

Causality: Chemical splash goggles provide a seal around the eyes, protecting against splashes from all angles.[7] A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.[4][7] Standard safety glasses are insufficient as they do not provide a seal against splashes.

Respiratory Protection: Preventing Inhalation Exposure

Recommendation: A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood.[8][9][10]

Causality: If there is any risk of generating dust or aerosols, respiratory protection is essential. The specific type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department.

Operational Plan: From Gowning to Disposal

A seamless and safe workflow is paramount. The following step-by-step protocols for gowning, handling, and disposal are designed to be self-validating, ensuring safety at every stage.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_gowning Gowning cluster_handling Chemical Handling cluster_cleanup Decontamination & Disposal Designate Work Area Designate Work Area Assemble PPE Assemble PPE Designate Work Area->Assemble PPE Don Lab Coat & Shoes Don Lab Coat & Shoes Assemble PPE->Don Lab Coat & Shoes Enter Lab Don Inner Gloves Don Inner Gloves Don Lab Coat & Shoes->Don Inner Gloves Don Goggles & Face Shield Don Goggles & Face Shield Don Inner Gloves->Don Goggles & Face Shield Don Outer Gloves Don Outer Gloves Don Goggles & Face Shield->Don Outer Gloves Work in Fume Hood Work in Fume Hood Don Outer Gloves->Work in Fume Hood Begin Work Weigh & Dispense Weigh & Dispense Work in Fume Hood->Weigh & Dispense Perform Experiment Perform Experiment Weigh & Dispense->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Experiment Complete Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Exit Lab Exit Lab Doff PPE->Exit Lab

Caption: A logical workflow for safe handling of this compound.

Step-by-Step Gowning and De-gowning Protocol

Gowning (Donning) Sequence:

  • Lab Coat and Footwear: Don your flame-resistant lab coat, ensuring it is fully buttoned. Confirm you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second, heavier pair of nitrile or neoprene gloves over the first pair.

De-gowning (Doffing) Sequence:

  • Outer Gloves: Remove the outer gloves, turning them inside out as you pull them off to contain any contamination. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for decontamination.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination, and store it appropriately.

  • Inner Gloves: Remove the inner gloves, again turning them inside out, and dispose of them in the hazardous waste.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[5][6]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Consult your institution's EHS department for specific guidance on waste stream management and disposal procedures.[1][11]

Conclusion: Fostering a Proactive Safety Culture

The principles outlined in this guide provide a robust framework for safely handling this compound. By understanding the rationale behind each safety measure, you are empowered to not only protect yourself but also to champion a culture of safety within your team. Remember, in the realm of novel chemical entities, a proactive and informed approach to safety is not just a requirement—it is a scientific and ethical imperative.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.